molecular formula C15H14F3NO B15543252 Tead-IN-10

Tead-IN-10

Cat. No.: B15543252
M. Wt: 281.27 g/mol
InChI Key: AEOJURJVNCDASZ-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tead-IN-10 is a useful research compound. Its molecular formula is C15H14F3NO and its molecular weight is 281.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H14F3NO

Molecular Weight

281.27 g/mol

IUPAC Name

1-[3-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]azetidin-1-yl]prop-2-en-1-one

InChI

InChI=1S/C15H14F3NO/c1-2-14(20)19-9-12(10-19)4-3-11-5-7-13(8-6-11)15(16,17)18/h2-8,12H,1,9-10H2/b4-3+

InChI Key

AEOJURJVNCDASZ-ONEGZZNKSA-N

Origin of Product

United States

Foundational & Exploratory

Tead-IN-10: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the discovery and synthesis of Tead-IN-10, a potent and selective covalent inhibitor of the TEA Domain (TEAD) family of transcription factors. This document details the scientific background, discovery, mechanism of action, and synthetic protocols for this compound, presenting quantitative data in a structured format and illustrating key pathways and workflows with diagrams.

Introduction: The Hippo Pathway and TEAD Transcription Factors

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development and progression of various cancers. The downstream effectors of this pathway are the transcriptional co-activators Yes-associated protein (YAP) and transcriptional co-activator with PDZ-binding motif (TAZ). In their active state, YAP and TAZ translocate to the nucleus and bind to the TEA Domain (TEAD) transcription factors (TEAD1-4), leading to the expression of genes that promote cell growth and inhibit apoptosis.

Given the central role of the TEAD-YAP/TAZ interaction in oncogenesis, disrupting this complex has emerged as a promising therapeutic strategy. This compound is a small molecule inhibitor designed to covalently modify a conserved cysteine residue within the palmitate-binding pocket of TEAD proteins, thereby allosterically inhibiting their interaction with YAP/TAZ.

Discovery of this compound (Compound 15)

This compound, also referred to as compound 15 in the primary literature, was discovered through a structure-based design approach aimed at developing Y-shaped covalent inhibitors that could occupy both the hydrophobic palmitate-binding pocket and an adjacent hydrophilic pocket of TEAD proteins. This design strategy led to the identification of a series of potent and selective TEAD inhibitors.

Mechanism of Action

This compound is a covalent inhibitor that targets a conserved cysteine residue in the palmitate-binding pocket of TEADs. By forming a covalent bond, it irreversibly blocks the binding of palmitate, a lipid modification essential for TEAD stability and its interaction with YAP/TAZ. This disruption of the TEAD-YAP/TAZ complex prevents the transcription of downstream target genes involved in cell proliferation and survival, ultimately leading to anti-tumor effects in Hippo-pathway-dependent cancers.

Quantitative Data

The inhibitory activity of this compound and related compounds was evaluated against various TEAD isoforms and in cell-based assays. The following table summarizes the key quantitative data.[1]

CompoundTEAD1 IC50 (nM)TEAD2 IC50 (nM)TEAD3 IC50 (nM)TEAD4 IC50 (nM)Reporter Gene Assay IC50 (nM)
This compound (15) 14 ± 4179 ± 254 ± 1NE (>10,000)14 ± 4
Compound 1414 ± 4118 ± 153 ± 1NE (>10,000)14 ± 4
Compound 1648 ± 8>10,000>10,000>10,000171 ± 88
Compound 17150 ± 20>10,000>10,000>10,000522 ± 263
MYF-03-176 (22)47 ± 7120 ± 1832 ± 571 ± 1017 ± 5

NE: No Effect. IC50 values are reported as mean ± SEM of two experiments.

Experimental Protocols

The following sections detail the synthetic procedure for this compound and the biochemical assays used to determine its inhibitory activity.

Synthesis of this compound (Compound 15)

The synthesis of this compound is based on "General Procedure D" as described in "Structure-Based Design of Y-Shaped Covalent TEAD Inhibitors".[1] The synthesis involves the coupling of a pyrrolidine (B122466) core with a pyrazole (B372694) intermediate, followed by the introduction of the warhead.

Step 1: Synthesis of Intermediate S11

A mixture of compound S6 (300 mg, 0.77 mmol), PPh₃ (240 mg, 0.93 mmol), and H₂O (280 mg, 0.15 mmol) in THF (5 mL) is stirred at 70 °C under a N₂ atmosphere for 5 hours. The mixture is then diluted with water (100 mL) and extracted with ethyl acetate (B1210297) (2 x 100 mL). The combined organic layers are washed with water (100 mL), dried over anhydrous Na₂SO₄, concentrated, and purified by preparative HPLC to obtain intermediate S11 as a yellow oil.

Step 2: Synthesis of this compound (Compound 15)

This compound is prepared starting from intermediate S13 following a similar racemic procedure as for intermediate S6, which is then coupled with the appropriate pyrazole intermediate and warhead precursor as outlined in the general synthetic schemes of the source publication.[1] The final step involves the coupling of the pyrrolidine core with the fluorinated aminopyrimidine pyrazole side chain.

TEAD Inhibition Assay

The inhibitory activity of this compound against TEAD isoforms was determined using a biochemical assay. Recombinant TEAD protein was incubated with the compound for a specified period. The remaining enzymatic activity or binding of a fluorescently labeled YAP-derived peptide was then measured to determine the IC50 value.

Reporter Gene Assay

A cell-based reporter gene assay was used to assess the ability of this compound to inhibit TEAD-dependent transcription. Cells were co-transfected with a TEAD-responsive luciferase reporter plasmid and plasmids expressing TEAD and YAP. The cells were then treated with varying concentrations of the inhibitor, and the luciferase activity was measured to determine the IC50 value for transcriptional inhibition.

Visualizations

The following diagrams illustrate the Hippo signaling pathway and the experimental workflow for the synthesis of this compound.

Hippo_Signaling_Pathway Extracellular_Signal Extracellular Signals Upstream_Regulators Upstream Regulators (e.g., GPCRs, Cell Polarity) Extracellular_Signal->Upstream_Regulators MST1_2 MST1/2 Upstream_Regulators->MST1_2 Activation LATS1_2 LATS1/2 MST1_2->LATS1_2 Phosphorylates SAV1 SAV1 SAV1->MST1_2 YAP_TAZ_cyto YAP/TAZ (Cytoplasm) LATS1_2->YAP_TAZ_cyto Phosphorylates MOB1 MOB1 MOB1->LATS1_2 YAP_TAZ_P p-YAP/TAZ YAP_TAZ_cyto->YAP_TAZ_P YAP_TAZ_nuc YAP/TAZ (Nucleus) YAP_TAZ_cyto->YAP_TAZ_nuc Translocation Degradation Ubiquitination & Degradation YAP_TAZ_P->Degradation TEAD TEAD YAP_TAZ_nuc->TEAD Binding Gene_Expression Target Gene Expression (e.g., CTGF, CYR61) TEAD->Gene_Expression Activation Proliferation Cell Proliferation, Survival Gene_Expression->Proliferation Tead_IN_10 This compound Tead_IN_10->TEAD Inhibits

Caption: The Hippo Signaling Pathway and the inhibitory action of this compound.

Tead_IN_10_Synthesis_Workflow Start Starting Materials: - Pyrrolidine Precursor (S13) - Pyrazole Intermediate - Warhead Precursor Step1 Step 1: Synthesis of Pyrrolidine Core Intermediate Start->Step1 Step2 Step 2: Coupling with Pyrazole Side Chain Step1->Step2 Step3 Step 3: Introduction of the Covalent Warhead Step2->Step3 Purification Purification by Preparative HPLC Step3->Purification Characterization Characterization: - NMR - LC-MS Purification->Characterization Final_Product This compound (Compound 15) Characterization->Final_Product

Caption: A generalized workflow for the synthesis of this compound.

Conclusion

This compound represents a significant advancement in the development of targeted therapies against cancers driven by the Hippo pathway. Its covalent mechanism of action and favorable selectivity profile make it a valuable tool for further research and a potential lead compound for the development of novel anti-cancer agents. This guide provides a comprehensive overview of the discovery and synthesis of this compound to aid researchers in this field.

References

Tead-IN-10: A Technical Guide to its Role as a Covalent Inhibitor in the Hippo Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The Hippo signaling pathway is a critical regulator of organ size, tissue homeostasis, and cell fate. Its dysregulation is a key driver in the development and progression of various cancers. The transcriptional coactivators YAP and TAZ, downstream effectors of the pathway, interact with the TEAD family of transcription factors to drive the expression of genes that promote proliferation and inhibit apoptosis. This YAP/TAZ-TEAD complex has emerged as a high-value target for therapeutic intervention. Tead-IN-10 is a potent and selective covalent inhibitor of TEAD transcription factors, offering a direct mechanism to suppress the oncogenic output of a hyperactive Hippo pathway. This document provides an in-depth technical overview of the Hippo pathway, the specific mechanism of this compound, its inhibitory profile, and the experimental protocols used for its characterization.

The Hippo Signaling Pathway: A Core Regulator of Growth

The Hippo pathway is an evolutionarily conserved signaling cascade that controls organ size by modulating cell proliferation and apoptosis.[1][2] The pathway's core is a kinase cascade involving the serine/threonine kinases MST1/2 (Hippo in Drosophila) and LATS1/2 (Warts in Drosophila), along with their respective scaffolding proteins SAV1 and MOB1.[1][3][4]

Pathway States:

  • Hippo "ON" State: In response to signals like high cell density, the MST1/2 kinases phosphorylate and activate LATS1/2.[3][4] Activated LATS1/2 then phosphorylates the transcriptional coactivators YAP (Yes-associated protein) and its paralog TAZ.[1][4] This phosphorylation event leads to the cytoplasmic sequestration of YAP/TAZ through binding to 14-3-3 proteins, marking them for proteasomal degradation and preventing their nuclear function.[3]

  • Hippo "OFF" State: When upstream signals are absent (e.g., low cell density or pathway mutation), the MST1/2 and LATS1/2 kinases are inactive.[3][4] Unphosphorylated YAP/TAZ can then translocate into the nucleus, where they bind to the TEAD family of transcription factors (TEAD1-4).[5][6] This YAP/TAZ-TEAD complex recruits other co-activators to drive the transcription of target genes, such as CTGF and CYR61, which are potent promoters of cell proliferation and survival.[3][5]

Hippo_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 Activates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ Phosphorylates YAP_TAZ_p p-YAP/TAZ Degradation Proteasomal Degradation YAP_TAZ_p->Degradation Leads to YAP_TAZ->YAP_TAZ_p YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n Nuclear Translocation (Hippo OFF) TEAD TEAD1-4 YAP_TAZ_n->TEAD Binds TargetGenes Target Genes (e.g., CTGF, CYR61) TEAD->TargetGenes Activates Transcription Proliferation Cell Proliferation & Survival TargetGenes->Proliferation Tead_IN_10 This compound Tead_IN_10->TEAD Covalently Inhibits Tead_Inhibition_Mechanism cluster_active cluster_inhibited YAP_TAZ Nuclear YAP/TAZ YAP_TEAD_Complex Active YAP-TEAD Complex YAP_TAZ->YAP_TEAD_Complex No_Binding YAP/TAZ Binding Blocked YAP_TAZ->No_Binding TEAD TEAD Protein TEAD->YAP_TEAD_Complex Inhibited_TEAD Covalently-Inhibited TEAD Tead_IN_10 This compound Tead_IN_10->Inhibited_TEAD Covalent Bond Formation Transcription Gene Transcription YAP_TEAD_Complex->Transcription Inhibited_TEAD->No_Binding Experimental_Workflow start Start: Select Assay (e.g., Reporter, Viability) cell_culture 1. Cell Culture & Plating (e.g., 96-well plate) start->cell_culture treatment 2. Compound Treatment (Serial Dilutions of this compound) cell_culture->treatment incubation 3. Incubation (24-72 hours) treatment->incubation measurement 4. Signal Measurement (Luminescence/Absorbance) incubation->measurement analysis 5. Data Normalization (% of Control) measurement->analysis curve_fit 6. Dose-Response Curve Fitting analysis->curve_fit end End: Determine IC50 Value curve_fit->end

References

Target Validation of TEAD-IN-10 in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the target validation of TEAD-IN-10, a covalent inhibitor of the TEA Domain (TEAD) family of transcription factors, in the context of cancer. This document is intended for researchers, scientists, and drug development professionals interested in the Hippo signaling pathway and its therapeutic targeting.

Introduction

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1][2][3] Its dysregulation is implicated in the development and progression of various cancers.[1][4] The TEAD family of transcription factors (TEAD1-4) are the primary downstream effectors of the Hippo pathway. They act as transcriptional activators by binding to co-activators such as YAP and TAZ. In many cancers, the Hippo pathway is inactivated, leading to the nuclear accumulation of YAP/TAZ and subsequent activation of TEAD-mediated transcription of pro-proliferative and anti-apoptotic genes. This makes TEADs attractive therapeutic targets for cancer.

This compound is a covalent inhibitor that targets a conserved cysteine residue in the palmitoylation pocket of TEAD proteins, thereby inhibiting their transcriptional activity. This guide will detail the mechanism of action, target validation data, and experimental protocols associated with the characterization of this compound in cancer cells.

Mechanism of Action

This compound is a covalent inhibitor that selectively targets TEAD transcription factors. The primary mechanism of action involves the formation of a covalent bond with a cysteine residue located within the lipid-binding pocket of TEADs. This pocket is essential for the auto-palmitoylation of TEADs, a post-translational modification critical for their interaction with the co-activator YAP. By covalently modifying this site, this compound allosterically inhibits the TEAD-YAP interaction, thereby preventing the transcription of downstream target genes that drive cell proliferation and survival.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency and cellular activity.

Table 1: Biochemical Potency of this compound Against TEAD Isoforms

IsoformIC50 (nM)
TEAD114
TEAD2179
TEAD34

Table 2: Cellular Activity of this compound in Cancer Cell Lines

Cell LineAssay TypeParameterValue (nM)
MCF-7Reporter AssayIC50≤10
NCI-H2052Cell ProliferationIC50≤100
NCI-H226Cell ProliferationIC50100-500

Signaling Pathway

The Hippo signaling pathway is a kinase cascade that ultimately controls the localization of the transcriptional co-activators YAP and TAZ. When the pathway is "on," a series of phosphorylation events leads to the phosphorylation of YAP/TAZ, resulting in their cytoplasmic retention and degradation. When the pathway is "off," unphosphorylated YAP/TAZ translocate to the nucleus, bind to TEADs, and activate the transcription of target genes involved in cell proliferation and survival.

Hippo_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Activates Mechanical Stress Mechanical Stress Mechanical Stress->MST1_2 Activates GPCR Signaling GPCR Signaling LATS1_2 LATS1/2 GPCR Signaling->LATS1_2 Inhibits MST1_2->LATS1_2 Phosphorylates SAV1 SAV1 SAV1->MST1_2 Complexes with YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ Phosphorylates MOB1 MOB1 MOB1->LATS1_2 Complexes with YAP_TAZ_P p-YAP/TAZ YAP_TAZ->YAP_TAZ_P TEAD TEAD YAP_TAZ->TEAD Binds to Degradation Proteasomal Degradation YAP_TAZ_P->Degradation Target_Genes Target Gene Transcription (e.g., CTGF, Cyr61) TEAD->Target_Genes Activates TEAD_IN_10 This compound TEAD_IN_10->TEAD Covalently Inhibits Proliferation Cell Proliferation & Survival Target_Genes->Proliferation

Figure 1: The Hippo Signaling Pathway and the Mechanism of Action of this compound.

Experimental Workflows

The validation of a TEAD inhibitor like this compound typically follows a structured workflow, moving from biochemical assays to cellular and in vivo models.

Target_Validation_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Models Biochem_IC50 Biochemical IC50 Determination Covalent_Binding Mass Spectrometry for Covalent Modification Biochem_IC50->Covalent_Binding Reporter_Assay TEAD Reporter Gene Assay (e.g., STK3-luc) Covalent_Binding->Reporter_Assay Target_Engagement Cellular Thermal Shift Assay (CETSA) Reporter_Assay->Target_Engagement Proliferation_Assay Cell Proliferation/ Viability Assay Target_Engagement->Proliferation_Assay Gene_Expression qPCR/RNA-seq for TEAD Target Genes Proliferation_Assay->Gene_Expression PK_PD Pharmacokinetics & Pharmacodynamics Gene_Expression->PK_PD Xenograft Tumor Xenograft Efficacy Studies PK_PD->Xenograft

Figure 2: Experimental Workflow for TEAD Inhibitor Target Validation.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for specific cell lines or experimental conditions.

Biochemical IC50 Determination (Time-Resolved FRET Assay)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a compound against a TEAD protein using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay that measures the disruption of the TEAD-YAP interaction.

Materials:

  • Recombinant human TEAD protein (e.g., TEAD1, TEAD2, TEAD3) with a GST tag.

  • Biotinylated peptide corresponding to the TEAD-binding domain of YAP.

  • Terbium-conjugated anti-GST antibody.

  • Streptavidin-conjugated fluorescent acceptor (e.g., d2).

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20, 1 mM DTT).

  • This compound or other test compounds.

  • 384-well low-volume microplates.

  • TR-FRET plate reader.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 384-well plate, add the test compound and recombinant GST-TEAD protein. Incubate for a pre-determined time (e.g., 60 minutes) at room temperature to allow for covalent modification.

  • Add the biotinylated YAP peptide to the wells.

  • Prepare a detection mix containing Terbium-conjugated anti-GST antibody and Streptavidin-d2 in assay buffer. Add the detection mix to all wells.

  • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) after excitation at 340 nm.

  • Calculate the TR-FRET ratio (Acceptor signal / Donor signal) and plot the ratio against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Proliferation Assay (CellTiter-Glo®)

This protocol outlines a method to assess the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., NCI-H2052, NCI-H226).

  • Complete cell culture medium.

  • This compound.

  • 96-well clear-bottom white plates.

  • CellTiter-Glo® Luminescent Cell Viability Assay kit.

  • Luminometer.

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Normalize the data to the vehicle control and plot the percentage of cell viability against the logarithm of the compound concentration.

  • Fit the data to a dose-response curve to determine the IC50 value.

TEAD Reporter Gene Assay

This protocol describes a method to measure the inhibition of TEAD transcriptional activity using a luciferase reporter construct.

Materials:

  • Cancer cell line (e.g., MCF-7).

  • TEAD-responsive luciferase reporter plasmid (e.g., containing multiple TEAD binding sites, such as from the STK3 promoter, driving luciferase expression).

  • Control reporter plasmid (e.g., Renilla luciferase) for normalization.

  • Transfection reagent.

  • This compound.

  • Dual-luciferase reporter assay system.

  • Luminometer.

Procedure:

  • Co-transfect the cells with the TEAD-responsive luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent.

  • After transfection (e.g., 24 hours), treat the cells with serial dilutions of this compound.

  • Incubate for an additional 24-48 hours.

  • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

  • Calculate the percentage of inhibition relative to the vehicle control and plot it against the logarithm of the compound concentration to determine the IC50.

Quantitative Real-Time PCR (qPCR) for TEAD Target Gene Expression

This protocol is for quantifying the effect of this compound on the mRNA levels of known TEAD target genes.

Materials:

  • Cancer cell line.

  • This compound.

  • RNA extraction kit.

  • cDNA synthesis kit.

  • qPCR master mix (e.g., SYBR Green).

  • Primers for TEAD target genes (e.g., CTGF, CYR61) and a housekeeping gene (e.g., GAPDH, ACTB).

  • Real-time PCR instrument.

Procedure:

  • Treat cells with this compound at various concentrations for a specified time (e.g., 24 hours).

  • Harvest the cells and extract total RNA using an RNA extraction kit.

  • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

  • Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.

Conclusion

The data and protocols presented in this guide support the validation of TEADs as a viable therapeutic target in cancer and establish this compound as a potent and selective inhibitor of this pathway. The provided experimental workflows and methodologies offer a framework for the further investigation of TEAD inhibitors in preclinical and clinical settings. The continued development of compounds like this compound holds promise for the treatment of Hippo-pathway-driven cancers.

References

Biological activity of Tead-IN-10 inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of Tead-IN-10

Introduction

The Transcriptional Enhanced Associate Domain (TEAD) family of transcription factors (TEAD1-4) are crucial downstream effectors of the Hippo signaling pathway, a key regulator of organ size, cell proliferation, and tissue homeostasis.[1][2][3] In a state of pathway dysregulation, often observed in various cancers, the transcriptional co-activators Yes-associated protein (YAP) and its paralog, the transcriptional co-activator with PDZ-binding motif (TAZ), translocate to the nucleus and bind to TEAD proteins.[1][4] This interaction drives the expression of genes that promote cell growth, proliferation, and survival, contributing to tumorigenesis. Because YAP/TAZ are considered challenging drug targets, TEAD proteins have emerged as an attractive alternative for therapeutic intervention. This compound is a covalent inhibitor that selectively targets TEAD transcription factors, offering a potent tool for cancer research and potential therapeutic development.

Mechanism of Action

This compound functions as a covalent inhibitor of TEAD proteins. This mode of action involves the formation of a stable, irreversible bond with the target protein, leading to enhanced selectivity and potency. By covalently binding to TEAD, this compound effectively disrupts the interaction between TEAD and its co-activators YAP and TAZ. This disruption is the core mechanism by which it suppresses the aberrant gene transcription characteristic of defective Hippo signaling.

Hippo Signaling Pathway and this compound Intervention

The Hippo pathway is a kinase cascade that, when active, phosphorylates and inactivates the oncoproteins YAP and TAZ by sequestering them in the cytoplasm. When the pathway is inactive, unphosphorylated YAP/TAZ move into the nucleus, bind to TEADs, and initiate transcription of target genes. This compound intervenes at this final step, preventing the TEAD-YAP/TAZ complex from driving gene expression.

Hippo_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates YAP_TAZ_P p-YAP/TAZ (Inactive) YAP_TAZ_P->YAP_TAZ dephosphorylation YAP_TAZ_N YAP/TAZ YAP_TAZ->YAP_TAZ_N Translocation TEAD TEAD Target_Genes Target Genes (e.g., CTGF, CYR61) TEAD->Target_Genes activates Proliferation Cell Proliferation & Survival Target_Genes->Proliferation Tead_IN_10 This compound Tead_IN_10->TEAD INHIBITS YAP_TAZ_N->TEAD binds Cell_Viability_Workflow A 1. Seed Cells in 96-well plate B 2. Add serial dilutions of this compound A->B C 3. Incubate (e.g., 6 days) B->C D 4. Add Viability Reagent (e.g., MTT) C->D E 5. Measure Absorbance (Plate Reader) D->E F 6. Calculate IC₅₀ E->F Reporter_Assay_Workflow A 1. Transfect Cells with TEAD-Luciferase Reporter B 2. Seed Cells & Add This compound A->B C 3. Incubate (24-48 hours) B->C D 4. Lyse Cells & Add Luciferase Substrate C->D E 5. Measure Luminescence D->E F 6. Determine IC₅₀ E->F IP_Workflow A 1. Prepare Cell Lysate (with/without this compound) B 2. Incubate with Primary Antibody (e.g., anti-YAP) A->B C 3. Add Protein A/G Beads to Capture Complex B->C D 4. Wash Beads to Remove Non-specific Proteins C->D E 5. Elute Bound Proteins D->E F 6. Analyze by Western Blot (probe for TEAD) E->F

References

Understanding the structure-activity relationship of Tead-IN-10

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Structure-Activity Relationship of Tead-IN-10

Introduction

The Hippo signaling pathway is a crucial regulator of organ size, cell proliferation, and apoptosis.[1][2] Its dysregulation is frequently implicated in the development and progression of various cancers.[1][3] The transcriptional enhanced associate domain (TEAD) family of transcription factors (TEAD1-4) are the primary downstream effectors of the Hippo pathway.[1][4] They function by binding to transcriptional co-activators, most notably Yes-associated protein (YAP) and transcriptional co-activator with PDZ-binding motif (TAZ), to drive the expression of genes involved in cell growth and proliferation.[1][4][5] The formation of the TEAD-YAP/TAZ complex is a critical event for its transcriptional activity, making the disruption of this protein-protein interaction an attractive therapeutic strategy for cancer treatment.[5][6][7]

This compound has emerged as a potent, covalent inhibitor of TEAD transcription factors.[8] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, inhibitory activity, and the experimental protocols used for its characterization.

Mechanism of Action

This compound is a covalent inhibitor, meaning it forms a permanent, irreversible bond with its target protein.[8] This mode of action can lead to enhanced potency and selectivity.[3] While the specific cysteine residue targeted by this compound is not detailed in the provided search results, it is known that TEAD proteins possess a central, druggable pocket that binds to palmitate, a fatty acid.[5][9] This pocket is crucial for the proper folding and function of TEAD. Covalent inhibitors have been designed to target this central palmitate binding pocket of TEADs.[10] The covalent interaction of this compound with the TEAD protein likely disrupts its ability to bind with co-activators like YAP and TAZ, thereby inhibiting the transcription of pro-proliferative genes.

Hippo Signaling Pathway

The Hippo pathway plays a central role in controlling cell fate. When the pathway is active, a kinase cascade leads to the phosphorylation of YAP and TAZ, resulting in their cytoplasmic retention and degradation.[10] When the pathway is inactive, unphosphorylated YAP and TAZ translocate to the nucleus, bind to TEAD transcription factors, and activate the transcription of target genes that promote cell proliferation and inhibit apoptosis.[10]

Hippo_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell Density Cell Density Hippo_Kinase_Cascade Hippo Kinase Cascade (LATS1/2) Cell Density->Hippo_Kinase_Cascade Activates GPCR Ligands GPCR Ligands GPCR Ligands->Hippo_Kinase_Cascade Activates ECM Stiffness ECM Stiffness ECM Stiffness->Hippo_Kinase_Cascade Inactivates YAP_TAZ YAP / TAZ Hippo_Kinase_Cascade->YAP_TAZ Phosphorylates Phospho_YAP_TAZ p-YAP / p-TAZ (Cytoplasmic Retention) Nucleus_YAP_TAZ YAP / TAZ YAP_TAZ->Nucleus_YAP_TAZ Translocation TEAD TEAD Nucleus_YAP_TAZ->TEAD Binds Target_Genes Target Genes (e.g., CTGF, Cyr61) TEAD->Target_Genes Activates Transcription Tead_IN_10 This compound Tead_IN_10->TEAD Inhibits

Caption: The Hippo Signaling Pathway and the inhibitory action of this compound.

Structure-Activity Relationship of TEAD Inhibitors

The development of potent and selective TEAD inhibitors is an active area of research. The structure-activity relationship (SAR) studies explore how chemical modifications to a lead compound, like this compound, affect its biological activity. While specific SAR data for this compound analogs is limited in the provided results, we can infer general principles from related TEAD inhibitors. For instance, studies on flufenamic acid (FA) analogs revealed that replacing the benzoic acid moiety with nicotinic acid to form niflumic acid (NA) resulted in a compound with a higher binding affinity for TEAD4.[5] This suggests that modifications to the aromatic rings and linker regions can significantly impact potency. Another study highlighted a compound series where the introduction of a hydrophobic phenyl group resulted in an approximately 86-fold increase in potency, underscoring the importance of hydrophobic interactions within the TEAD binding pocket.[6]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified using various biochemical and cell-based assays. The following tables summarize the available data.

Table 1: Biochemical Inhibitory Activity of this compound Against TEAD Isoforms

CompoundTargetIC50 (nM)Assay TypeReference
This compoundTEAD114Biochemical[8]
This compoundTEAD2179Biochemical[8]
This compoundTEAD34Biochemical[8]

Table 2: Cell-Based Inhibitory Activity of this compound

CompoundCell LineIC50Assay TypeReference
This compoundMCF-7≤10 nMReporter Assay[8]
This compoundH2052≤100 nMAnti-proliferation[8]
This compoundNCl-H226100-500 nMAnti-proliferation[8]

Experimental Protocols

The characterization of TEAD inhibitors like this compound involves a range of experimental techniques to determine their binding affinity, inhibitory potency, and cellular effects.

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to measure the heat changes that occur upon the binding of a small molecule (ligand) to a larger molecule (protein). This allows for the direct determination of the binding affinity (Kd), stoichiometry, and thermodynamic parameters of the interaction.

  • Principle: A solution of the ligand (e.g., a TEAD inhibitor) is titrated into a solution containing the target protein (e.g., TEAD4 YBD). The heat released or absorbed during the binding event is measured.

  • Methodology:

    • The TEAD protein and the inhibitor are prepared in a matched buffer.

    • The protein solution is placed in the sample cell of the calorimeter.

    • The inhibitor solution is loaded into a syringe.

    • A series of small injections of the inhibitor are made into the protein solution.

    • The heat change after each injection is measured and plotted against the molar ratio of inhibitor to protein.

    • The resulting binding isotherm is fitted to a model to determine the binding affinity (Kd).[5]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a robust, high-throughput screening assay used to measure protein-protein interactions, such as the binding of YAP to TEAD.

  • Principle: The assay utilizes two molecules, a donor and an acceptor, which are brought into close proximity when the protein-protein interaction occurs. Excitation of the donor fluorophore leads to energy transfer to the acceptor, which then emits light at a specific wavelength. An inhibitor that disrupts the interaction will prevent this energy transfer.

  • Methodology:

    • Recombinant TEAD and a peptide of YAP (e.g., YAP 60-100) are labeled with a donor and an acceptor fluorophore, respectively.

    • The labeled proteins are incubated with varying concentrations of the test compound (e.g., this compound).

    • The TR-FRET signal is measured using a plate reader.

    • The IC50 value, which is the concentration of the inhibitor required to reduce the TR-FRET signal by 50%, is calculated.[6]

Cell-Based Assays

Cell-based assays are essential for evaluating the efficacy of an inhibitor in a more physiologically relevant context.[11][12][13]

  • Principle: These assays measure the effect of the inhibitor on cellular processes such as cell proliferation, apoptosis, or the expression of specific genes.[12][13]

  • Methodology (e.g., Anti-Proliferation Assay):

    • Cancer cells (e.g., H2052 or NCl-H226) are seeded in multi-well plates.

    • The cells are treated with a range of concentrations of this compound.

    • After a specific incubation period (e.g., 72 hours), cell viability is assessed using a reagent such as resazurin (B115843) or by counting the cells.

    • The data is plotted to generate a dose-response curve, from which the IC50 value is determined.[8]

Experimental Workflow for IC50 Determination

The following diagram illustrates a typical workflow for determining the half-maximal inhibitory concentration (IC50) of a TEAD inhibitor using a cell-based assay.

Experimental_Workflow start Start cell_seeding Seed cancer cells in multi-well plates start->cell_seeding compound_prep Prepare serial dilutions of this compound cell_seeding->compound_prep treatment Treat cells with different inhibitor concentrations compound_prep->treatment incubation Incubate for a defined period (e.g., 72h) treatment->incubation viability_assay Perform cell viability assay (e.g., Resazurin) incubation->viability_assay data_acquisition Measure signal (e.g., fluorescence) viability_assay->data_acquisition data_analysis Plot dose-response curve and calculate IC50 data_acquisition->data_analysis end End data_analysis->end

Caption: Workflow for determining the IC50 of this compound in a cell-based assay.

Conclusion

This compound is a potent covalent inhibitor of TEAD transcription factors, demonstrating significant activity in both biochemical and cell-based assays. Its mechanism of action, which involves the irreversible binding to a central pocket in TEAD, effectively disrupts the pro-proliferative signaling of the Hippo pathway. The structure-activity relationship studies of TEAD inhibitors highlight the importance of hydrophobic interactions and specific chemical moieties in achieving high potency. The detailed experimental protocols for ITC, TR-FRET, and cell-based assays provide a robust framework for the continued discovery and optimization of novel TEAD inhibitors. Further investigation into the precise covalent binding site of this compound and the exploration of its analogs will be crucial for the development of next-generation therapeutics targeting Hippo pathway-dependent cancers.

References

Exploring the Downstream Targets of Tead-IN-10: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tead-IN-10 is a covalent inhibitor of the TEA Domain (TEAD) family of transcription factors, key downstream effectors of the Hippo signaling pathway.[1][2][3][4][5] Dysregulation of the Hippo pathway and subsequent activation of TEAD transcription factors are implicated in the development and progression of various cancers. By covalently binding to TEAD proteins, this compound effectively disrupts their interaction with the co-activators YAP and TAZ, thereby inhibiting the transcription of downstream target genes involved in cell proliferation, survival, and migration. This technical guide provides a comprehensive overview of the known and potential downstream targets of this compound, supported by available quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.

The Hippo Signaling Pathway and TEAD Function

The Hippo pathway is a critical signaling cascade that controls organ size and tissue homeostasis by regulating cell proliferation and apoptosis. When the pathway is active, a kinase cascade leads to the phosphorylation and cytoplasmic retention of the transcriptional co-activators YAP and TAZ. In the "Hippo-off" state, unphosphorylated YAP/TAZ translocate to the nucleus and bind to TEAD transcription factors to drive the expression of a wide array of target genes.

Hippo_Pathway MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates YAP_TAZ_p p-YAP/TAZ YAP_TAZ_p->YAP_TAZ degradation YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n translocates TEAD TEAD Target_Genes Target Genes (e.g., CTGF, CYR61) TEAD->Target_Genes activates transcription YAP_TAZ_n->TEAD binds Tead_IN_10 This compound Tead_IN_10->TEAD inhibits

Caption: The Hippo Signaling Pathway and the inhibitory action of this compound on TEAD.

Quantitative Data for this compound

This compound has demonstrated potent and selective inhibitory activity against multiple TEAD isoforms. The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)Assay Type
TEAD114Biochemical Assay
TEAD2179Biochemical Assay
TEAD34Biochemical Assay

Data sourced from MedchemExpress.[1]

Table 2: Cellular Activity of this compound

Cell LineAssay TypeIC50
MCF-7TEAD Luciferase Reporter≤10 nM
NCI-H2052Anti-proliferation≤100 nM
NCI-H226Anti-proliferation100-500 nM

Data sourced from MedchemExpress.[1]

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not publicly available in peer-reviewed literature. The following sections provide representative, detailed methodologies for the types of assays likely used to generate the available data and for further investigation of this compound's downstream targets.

TEAD Luciferase Reporter Assay

This assay is used to measure the transcriptional activity of TEAD in a cellular context.

Principle: A reporter construct containing a TEAD-responsive promoter driving the expression of a luciferase gene is introduced into cells. Inhibition of TEAD activity by a compound like this compound results in a decrease in luciferase expression, which can be quantified by measuring luminescence.

Protocol:

  • Cell Culture:

    • Culture MCF-7 cells stably expressing a TEAD-responsive luciferase reporter in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin (B12071052), and a selection agent (e.g., puromycin) at 37°C in a 5% CO2 incubator.

  • Assay Preparation:

    • Seed the reporter cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of growth medium.

    • Incubate the plate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in assay medium (e.g., DMEM with 0.5% FBS).

    • Remove the growth medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., DMSO).

    • Incubate the plate for 24 hours at 37°C.

  • Luminescence Measurement:

    • Equilibrate the plate to room temperature.

    • Add 100 µL of a luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega) to each well.

    • Incubate for 5 minutes at room temperature to allow for cell lysis and signal stabilization.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence signal of treated wells to the vehicle control.

    • Plot the normalized data against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Principle: The tetrazolium salt MTT is reduced by metabolically active cells to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.

Protocol:

  • Cell Culture:

    • Culture NCI-H2052 or NCI-H226 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Assay Preparation:

    • Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of growth medium.

    • Incubate the plate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in growth medium.

    • Add 100 µL of the diluted compound or vehicle control to the wells.

    • Incubate for 72 hours at 37°C.

  • MTT Addition and Formazan Solubilization:

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Incubate for 15 minutes at room temperature with gentle shaking.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value as described for the luciferase assay.

RNA Sequencing (RNA-seq) for Downstream Gene Expression Analysis

RNA-seq provides a comprehensive, unbiased view of the transcriptome and can be used to identify genes whose expression is altered by this compound treatment.

RNA_Seq_Workflow Cell_Culture Cell Culture (e.g., NCI-H226) Treatment Treatment with This compound or Vehicle Cell_Culture->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction Library_Prep RNA-seq Library Preparation RNA_Extraction->Library_Prep Sequencing Next-Generation Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatics Analysis (Alignment, Quantification, DEG) Sequencing->Data_Analysis Downstream_Analysis Downstream Functional Analysis (Pathway, GO) Data_Analysis->Downstream_Analysis

Caption: A general workflow for identifying downstream gene targets using RNA-seq.

Protocol Outline:

  • Sample Preparation: Treat cancer cells (e.g., NCI-H226) with this compound at a relevant concentration (e.g., IC50) and a vehicle control for a specified time (e.g., 24 hours).

  • RNA Extraction: Isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).

  • Library Preparation: Prepare RNA-seq libraries from the isolated RNA, including poly(A) selection or rRNA depletion, fragmentation, reverse transcription, and adapter ligation.

  • Sequencing: Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads.

    • Alignment: Align the reads to a reference genome.

    • Quantification: Count the number of reads mapping to each gene.

    • Differential Expression Analysis: Identify genes that are significantly up- or downregulated upon this compound treatment.

    • Functional Enrichment Analysis: Perform pathway and Gene Ontology (GO) analysis on the differentially expressed genes to identify enriched biological processes and pathways.

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for TEAD Occupancy

ChIP-seq can be used to identify the genomic regions where TEAD proteins are bound and to assess how this compound affects this binding.

Protocol Outline:

  • Cross-linking and Chromatin Preparation: Treat cells with this compound or vehicle, followed by cross-linking with formaldehyde. Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to a TEAD isoform (e.g., TEAD1 or pan-TEAD).

  • DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.

  • Library Preparation and Sequencing: Prepare sequencing libraries from the purified DNA and perform high-throughput sequencing.

  • Data Analysis:

    • Peak Calling: Identify genomic regions with significant enrichment of TEAD binding (peaks).

    • Differential Binding Analysis: Compare the peak profiles between this compound-treated and control samples to identify regions where TEAD binding is altered.

    • Peak Annotation and Motif Analysis: Annotate the peaks to nearby genes and perform motif analysis to confirm the enrichment of TEAD binding motifs.

Proteomics for Global Protein Expression Changes

Quantitative proteomics can identify changes in the proteome of cells treated with this compound, providing insights into the downstream effects on protein expression.

Protocol Outline:

  • Sample Preparation: Treat cells with this compound or vehicle and harvest cell lysates.

  • Protein Digestion and Labeling: Digest the proteins into peptides and label them with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis.

  • LC-MS/MS Analysis: Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.

  • Data Analysis:

    • Peptide and Protein Identification: Search the MS/MS spectra against a protein database to identify peptides and proteins.

    • Quantification: Determine the relative abundance of proteins between the treated and control samples based on the reporter ion intensities.

    • Differential Protein Expression and Functional Analysis: Identify proteins with significantly altered expression and perform functional enrichment analysis.

Expected Downstream Targets and Biological Effects

Based on the known function of the TEAD-YAP/TAZ complex, treatment with this compound is expected to downregulate the expression of genes involved in:

  • Cell Proliferation and Survival: Key target genes include CTGF (Connective Tissue Growth Factor), CYR61 (Cysteine-rich angiogenic inducer 61), and BIRC5 (Survivin). Inhibition of these genes is consistent with the observed anti-proliferative effects of this compound.

  • Cell Migration and Invasion: TEAD-YAP/TAZ regulates genes involved in the epithelial-to-mesenchymal transition (EMT) and cell motility.

  • Angiogenesis: Genes such as VEGFA are known targets that promote the formation of new blood vessels.

  • Stem Cell Biology: The Hippo pathway and TEAD activity are crucial for maintaining stem cell populations in various tissues.

The logical relationship between TEAD inhibition and its downstream cellular effects is depicted below.

TEAD_Inhibition_Effects Tead_IN_10 This compound TEAD_Activity TEAD Transcriptional Activity Tead_IN_10->TEAD_Activity inhibits Downstream_Genes Downregulation of Target Genes (e.g., CTGF, CYR61) TEAD_Activity->Downstream_Genes leads to Cell_Proliferation Decreased Cell Proliferation Downstream_Genes->Cell_Proliferation Apoptosis Increased Apoptosis Downstream_Genes->Apoptosis Cell_Migration Decreased Cell Migration Downstream_Genes->Cell_Migration

Caption: Logical flow from this compound inhibition to cellular outcomes.

Conclusion

This compound is a potent covalent inhibitor of TEAD transcription factors with demonstrated anti-proliferative activity in cancer cell lines. While detailed studies on its specific downstream targets are not yet widely published, its mechanism of action through the inhibition of the TEAD-YAP/TAZ interaction provides a strong rationale for its effects on genes controlling cell growth, survival, and motility. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the downstream effects of this compound and to elucidate its full therapeutic potential in cancers with a dysregulated Hippo pathway. Future studies employing techniques such as RNA-seq, ChIP-seq, and proteomics will be crucial for comprehensively mapping the downstream targets of this promising inhibitor.

References

Methodological & Application

Application Notes and Protocols for TEAD-IN-10: A Potent Inhibitor of the Hippo-YAP/TAZ Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

TEAD-IN-10 is a small molecule inhibitor targeting the TEA Domain (TEAD) family of transcription factors. These transcription factors are the final downstream effectors of the Hippo signaling pathway. In many cancers, the Hippo pathway is inactivated, leading to the nuclear translocation of the transcriptional co-activators Yes-associated protein (YAP) and transcriptional co-activator with PDZ-binding motif (TAZ).[1][2][3] In the nucleus, YAP/TAZ bind to TEAD transcription factors to drive the expression of genes involved in cell proliferation, survival, and migration.[1][2] this compound disrupts the TEAD-YAP/TAZ interaction, thereby inhibiting the transcription of these oncogenic genes and suppressing tumor growth.[2][3] These application notes provide a comprehensive guide for the use of this compound in cell culture experiments to probe its anti-cancer effects.

Data Presentation

Table 1: In Vitro Efficacy of Representative TEAD Inhibitors in Cancer Cell Lines

CompoundCell LineCancer TypeIC50/EC50Assay TypeReference
MGH-CP1Huh7Liver CancerIC50: 0.72 µMTumor Sphere Formation[1]
MGH-CP12Huh7Liver CancerIC50: 0.26 µMTumor Sphere Formation[1]
TM2TEAD4(Biochemical)IC50: 38 nMAuto-palmitoylation[2]
TM2TEAD2(Biochemical)IC50: 156 nMPalmitoylation[2]
Unnamed CompoundMCF7Breast CancerEC50: 1.6 nMCell Viability[3]
CelastrolH1299Lung Cancer~1 µMCell Proliferation[4]
CelastrolMDA-MB-231Breast Cancer~1 µMCell Proliferation[4]
JM7(Biochemical)-IC50: 972 nMYAP Reporter Assay[5]
GNE-7883NCI-H226Mesothelioma--[6]
GNE-7883MSTO-211HMesothelioma--[6]

Note: As specific data for this compound is not publicly available, this table presents data from various known TEAD inhibitors to provide a general reference for expected efficacy.

Signaling Pathway and Experimental Workflow

TEAD_Signaling_Pathway cluster_Hippo_Pathway Hippo Pathway (Active) cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus LATS1/2 LATS1/2 YAP/TAZ YAP/TAZ LATS1/2->YAP/TAZ Phosphorylation YAP/TAZ_p p-YAP/TAZ (Inactive) YAP/TAZ->YAP/TAZ_p YAP/TAZ_n YAP/TAZ YAP/TAZ->YAP/TAZ_n Nuclear Translocation TEAD TEAD Target_Genes CTGF, CYR61, etc. TEAD->Target_Genes Transcription YAP/TAZ_n->TEAD Binding TEAD_IN_10 TEAD_IN_10 TEAD_IN_10->TEAD Inhibition

Figure 1: Hippo-YAP/TAZ-TEAD Signaling Pathway and the Mechanism of Action of this compound.

Experimental_Workflow Start Start Cell_Culture Seed and Culture Cancer Cells Start->Cell_Culture Treatment Treat with This compound Cell_Culture->Treatment Endpoint_Assays Perform Endpoint Assays Treatment->Endpoint_Assays Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Endpoint_Assays->Viability qPCR Quantitative PCR (CTGF, CYR61) Endpoint_Assays->qPCR Western_Blot Western Blot (YAP, TAZ, TEAD) Endpoint_Assays->Western_Blot Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis qPCR->Data_Analysis Western_Blot->Data_Analysis

Figure 2: General Experimental Workflow for Evaluating this compound in Cell Culture.

Experimental Protocols

Preparation of this compound Stock Solution

Note: The solubility of TEAD inhibitors can vary. It is recommended to consult the manufacturer's data sheet for specific solubility information for this compound. Many small molecule inhibitors are soluble in dimethyl sulfoxide (B87167) (DMSO).[7]

  • Reconstitution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in sterile DMSO.

  • Aliquoting: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C for long-term storage. When in use, a working aliquot can be stored at 4°C for a short period.

Cell Culture and Treatment
  • Cell Lines: Select appropriate cancer cell lines with known Hippo pathway status (e.g., NF2-mutant mesothelioma cell lines like NCI-H226 and MSTO-211H, or liver cancer cell lines like Huh7).[1][6]

  • Culture Conditions: Culture the cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Seed the cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein and RNA extraction) and allow them to adhere overnight.

  • Treatment: The following day, replace the medium with fresh medium containing the desired concentrations of this compound. Prepare a vehicle control using the same final concentration of DMSO as in the highest concentration of this compound.

Cell Viability Assay (MTT Assay)

This protocol is adapted from a general MTT assay protocol.[8]

  • Seed 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.

  • Treat the cells with a range of this compound concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM) for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Quantitative Real-Time PCR (qPCR) for TEAD Target Genes
  • Seed cells in 6-well plates and treat with this compound (e.g., at the IC50 concentration) for a specified time (e.g., 24 hours).

  • RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using a SYBR Green-based master mix and primers for TEAD target genes (e.g., CTGF and CYR61) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.

Table 2: Suggested qPCR Primers for Human TEAD Target Genes

GeneForward Primer (5' to 3')Reverse Primer (5' to 3')
CTGFGCGTGTGCACCGCCAAAGATGCTGCAGGAGGCGTTGTCATTGG
CYR61AGCCTCGCATCCTATACAACCGTTCTTGCaatggtcttcatg
GAPDHGAAGGTGAAGGTCGGAGTCAGAAGATGGTGATGGGATTTC

Note: Primer sequences should be validated for specificity and efficiency before use.

Western Blot Analysis of Hippo Pathway Proteins
  • Seed cells in 6-well plates and treat with this compound as described for qPCR.

  • Protein Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against YAP, TAZ, TEAD, and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Table 3: Suggested Primary Antibodies for Western Blot

Target ProteinSupplierCatalog NumberDilution
YAP/TAZSanta Cruzsc-1011991:1000
TAZ (WWTR1)Atlas Antibodies (Sigma)HPA0074151:500
TEAD1(Various)-As recommended
β-actin(Various)-As recommended

Note: The approximate molecular weights are ~70 kDa for YAP and ~50 kDa for TAZ.[9][10] Antibody performance should be validated in the specific cell lines used.

Conclusion

This document provides a comprehensive set of protocols and application notes for the initial in vitro characterization of this compound. The provided data on other TEAD inhibitors serves as a useful benchmark for designing experiments and interpreting results. Researchers should optimize the protocols for their specific cell lines and experimental conditions to obtain robust and reproducible data. The successful application of these methods will aid in elucidating the therapeutic potential of this compound in cancers with a dysregulated Hippo pathway.

References

Application Notes and Protocols for In Vivo Studies of TEAD Inhibitors in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development and progression of various cancers. The TEA Domain (TEAD) family of transcription factors are the final downstream effectors of the Hippo pathway. When the pathway is inactive, the transcriptional co-activators YAP and TAZ translocate to the nucleus and bind to TEAD proteins, driving the expression of genes that promote cell growth and survival.[1][2] Consequently, inhibiting the interaction between YAP/TAZ and TEAD is a promising therapeutic strategy for cancers with a dysregulated Hippo pathway, such as malignant pleural mesothelioma.[1][2][3]

These application notes provide detailed protocols and study designs for the in vivo evaluation of TEAD inhibitors in mouse models, using data from studies on representative TEAD inhibitors like K-975 as a practical guide.

Signaling Pathway

The Hippo signaling pathway is a kinase cascade that, when active, phosphorylates and inactivates the transcriptional co-activators YAP and TAZ, leading to their cytoplasmic retention and degradation. In the absence of Hippo pathway signaling, unphosphorylated YAP and TAZ translocate to the nucleus and bind to TEAD transcription factors, initiating the transcription of pro-proliferative and anti-apoptotic genes. TEAD inhibitors block this interaction, thereby preventing oncogenic gene expression.

Hippo_Pathway cluster_extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell_Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell_Contact->MST1_2 Mechanical_Stress Mechanical Stress Mechanical_Stress->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates YAP_TAZ_p p-YAP/TAZ Degradation Degradation YAP_TAZ_p->Degradation YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n translocates TEAD TEAD Gene_Expression Target Gene Expression (e.g., CTGF, CYR61) TEAD->Gene_Expression promotes YAP_TAZ_n->TEAD binds Cell_Proliferation Cell Proliferation & Survival Gene_Expression->Cell_Proliferation TEAD_Inhibitor TEAD-IN-10 TEAD_Inhibitor->TEAD inhibits

Diagram 1: Simplified Hippo-YAP/TAZ-TEAD Signaling Pathway.

Experimental Protocols

Subcutaneous Xenograft Mouse Model

This model is widely used for initial efficacy screening of anti-cancer compounds due to the ease of tumor implantation and measurement.

Materials:

  • Human cancer cell lines (e.g., NCI-H226 or MSTO-211H for mesothelioma)

  • Immunocompromised mice (e.g., SCID or athymic nude mice)

  • Cell culture medium (e.g., RPMI-1640) and supplements

  • Matrigel (optional, can enhance tumor take rate)

  • This compound (or representative inhibitor like K-975)

  • Vehicle for drug formulation

  • Sterile syringes and needles

  • Digital calipers

Procedure:

  • Cell Culture: Culture NCI-H226 or MSTO-211H cells in RPMI-1640 supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 incubator.

  • Cell Preparation: Harvest cells during the logarithmic growth phase. Wash the cells with sterile PBS and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: When tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound or a representative inhibitor (e.g., K-975) orally (p.o.) twice daily for 14 consecutive days. The control group should receive the vehicle alone.

  • Data Collection:

    • Measure tumor volumes and body weights 2-3 times weekly.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).

Orthotopic Xenograft Mouse Model

This model provides a more clinically relevant tumor microenvironment, which can be crucial for evaluating therapeutic efficacy, especially for metastatic cancers.

Materials:

  • Luciferase-expressing human cancer cell lines (e.g., NCI-H226-luc)

  • Immunocompromised mice

  • Surgical instruments

  • Bioluminescence imaging system

Procedure:

  • Cell Preparation: Prepare cancer cells as described for the subcutaneous model.

  • Surgical Implantation: Under anesthesia, surgically implant the tumor cells into the organ of origin (e.g., intrapleural injection for mesothelioma).

  • Tumor Growth Monitoring: Monitor tumor growth using a bioluminescence imaging system.

  • Treatment and Data Collection: Follow the same procedures for treatment and data collection as described for the subcutaneous model.

Experimental Workflow

Experimental_Workflow cluster_preparation Preparation cluster_implantation Tumor Implantation cluster_monitoring_treatment Monitoring & Treatment cluster_analysis Analysis Cell_Culture Cell Culture (e.g., NCI-H226, MSTO-211H) Cell_Harvest Cell Harvest & Preparation Cell_Culture->Cell_Harvest Implantation Subcutaneous or Orthotopic Injection Cell_Harvest->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization of Mice Tumor_Growth->Randomization Treatment Treatment with this compound or Vehicle Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint Endpoint Determination Monitoring->Endpoint Data_Analysis Data Analysis (TGI, etc.) Endpoint->Data_Analysis PD_Analysis Pharmacodynamic Analysis (Optional) Endpoint->PD_Analysis

Diagram 2: General experimental workflow for in vivo efficacy studies.

Data Presentation

Table 1: In Vivo Efficacy of K-975 in Subcutaneous Xenograft Models
Mouse ModelCell LineTreatmentDose (mg/kg)Dosing ScheduleTumor Growth Inhibition (TGI) (%)
SCID MiceNCI-H226K-97510p.o., b.i.d., 14 daysSignificant
K-97530p.o., b.i.d., 14 daysStrong
K-975100p.o., b.i.d., 14 daysStrong
K-975300p.o., b.i.d., 14 daysStrong
SCID MiceMSTO-211HK-97530p.o., b.i.d., 14 daysStrong
K-975100p.o., b.i.d., 14 daysStrong
K-975300p.o., b.i.d., 14 daysStrong

TGI is reported as "Significant" or "Strong" as specific percentages were not provided in the source material.

Table 2: Pharmacokinetic Parameters of Representative TEAD Inhibitors in Mice
CompoundDose (mg/kg)RouteKey Findings
K-975 derivativeNot specifiedOralOptimized bioavailability
VT1077 or 10i.v. or p.o.Data used for pharmacokinetic analysis

Specific pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are often determined in dedicated PK studies and may not always be available in initial efficacy reports.

Pharmacodynamic Biomarkers

To confirm target engagement and mechanism of action in vivo, the expression of YAP/TAZ-TEAD target genes can be measured in tumor tissues.

Procedure:

  • Excise tumors from treated and control mice at the end of the study.

  • Extract RNA from the tumor tissue.

  • Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of target genes such as CTGF and CYR61.

A significant reduction in the expression of these genes in the tumors of treated mice compared to the control group would indicate effective on-target activity of the TEAD inhibitor.

Conclusion

The protocols and study designs outlined in these application notes provide a comprehensive framework for the in vivo evaluation of TEAD inhibitors like this compound. By utilizing well-characterized cancer cell line xenograft models and robust experimental procedures, researchers can effectively assess the anti-tumor efficacy, pharmacokinetics, and pharmacodynamics of novel TEAD-targeting compounds, thereby facilitating their translation into clinical development. The representative data from studies on K-975 demonstrate the potential for potent and selective TEAD inhibitors to achieve significant tumor growth inhibition in preclinical models of mesothelioma.

References

Application Notes and Protocols for Preclinical Studies of TEAD Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development and progression of various cancers. The TEA Domain (TEAD) family of transcription factors are the final downstream effectors of the Hippo pathway. When the Hippo pathway is inactive, the transcriptional co-activators YAP and TAZ translocate to the nucleus and bind to TEAD proteins, driving the expression of genes that promote cell growth and inhibit apoptosis. Consequently, inhibiting the interaction between YAP/TAZ and TEAD has emerged as a promising therapeutic strategy for cancers with a dysregulated Hippo pathway.

These application notes provide an overview of the preclinical dosage and administration of several representative TEAD inhibitors. The information is compiled from various preclinical studies and is intended to guide researchers in designing their own in vivo experiments.

Quantitative Data Summary

The following tables summarize the available quantitative data for several TEAD inhibitors from preclinical studies. It is important to note that the optimal dosage and administration will vary depending on the specific animal model, tumor type, and the research question being addressed.

Table 1: In Vivo Dosage and Administration of Representative TEAD Inhibitors

Compound NameAnimal ModelTumor TypeAdministration RouteDosageDosing FrequencyTreatment DurationReference
GNE-7883 Mouse Xenograft (NCI-H226)MesotheliomaSubcutaneous100 mg/kgOnce Daily4 days[1]
Mouse Xenograft (NCI-H226)MesotheliomaSubcutaneous250 mg/kgOnce Daily4 days[1]
Mouse Xenograft (MSTO-211H)MesotheliomaSubcutaneous250 mg/kg4 days on, 2 days offUntil end of study[2]
SWTX-143 Mouse Xenograft (NCI-H226)MesotheliomaOral Gavage10, 25, 50 mg/kgOnce Daily19 days[3]
Genetic Mouse ModelMesotheliomaOral Gavage30 mg/kgTwice Daily2 weeks[3]
IAG933 Mouse XenograftMesotheliomaOral Gavage30-240 mg/kgOnce Daily28 days
Rat Xenograft (MSTO-211H)MesotheliomaOral Gavage3-30 mg/kgOnce Daily2 weeks
VT3989 Mouse PDX ModelGlioblastomaOral10 mg/kgNot Specified4 days
IK-930 BALB/c MiceNot Applicable (PK study)Oral10 mg/kgSingle DoseNot Applicable
Unnamed Merck Inhibitor Mouse Xenograft (NCI-H226)MesotheliomaOral30, 100 mg/kgOnce DailyNot Specified

Table 2: In Vitro Potency of Representative TEAD Inhibitors

Compound NameAssayCell LineIC50 / GI50 / EC50Reference
IAG933 TEAD Target Gene ExpressionMSTO-211H, NCI-H22611-26 nM
Anti-proliferative ActivityMesothelioma cells13-91 nM
K-975 Anti-proliferative ActivityNCI-H22630 nM
Anti-proliferative ActivityMSTO-211H50 nM
Anti-proliferative ActivityNCI-H2052180 nM
IK-930 TEAD InhibitionNot Specified<0.1 µM
GNE-7883 Anti-proliferative ActivityOVCAR-8115 nM
Anti-proliferative ActivityNCI-H226333 nM

Table 3: Pharmacokinetic Parameters of Representative TEAD Inhibitors

Compound NameSpeciesParameterValueReference
GNE-7883 MouseOral Bioavailability6% at 25 mg/kg
SWTX-143 Not SpecifiedOral Bioavailability≥75%
Not SpecifiedHalf-life~2 hours
IK-930 BALB/c MouseCmax1088 ng/mL (at 10 mg/kg p.o.)
BALB/c MouseAUC0-last4581 ng*h/mL (at 10 mg/kg p.o.)
IAG933 RatAUC24h668, 1100, 2400, 3600 ng·h/mL (at 3, 10, 20, 30 mg/kg p.o.)
VT3989 HumanHalf-life~12-15 days

Signaling Pathway

The Hippo signaling pathway is a kinase cascade that ultimately controls the localization of the transcriptional co-activators YAP and TAZ. In their unphosphorylated state, YAP and TAZ translocate to the nucleus and bind to TEAD transcription factors to promote gene expression related to cell proliferation and survival. TEAD inhibitors function by disrupting this interaction.

Hippo_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Activates Mechanical Cues Mechanical Cues Mechanical Cues->MST1_2 Activates LATS1_2 LATS1/2 MST1_2->LATS1_2 Phosphorylates & Activates YAP_TAZ YAP/TAZ (Active) LATS1_2->YAP_TAZ Phosphorylates YAP_TAZ_p p-YAP/TAZ (Inactive) Degradation Proteasomal Degradation YAP_TAZ_p->Degradation YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n Translocates to Nucleus (when active) TEAD TEAD Target_Genes Target Gene Expression TEAD->Target_Genes Activates YAP_TAZ_n->TEAD Binds to Proliferation Cell Proliferation & Survival Target_Genes->Proliferation Tead_IN_10 TEAD Inhibitor (e.g., Tead-IN-10) Tead_IN_10->TEAD Inhibits Interaction

Caption: The Hippo Signaling Pathway and the Mechanism of Action of TEAD Inhibitors.

Experimental Protocols

The following are generalized protocols for key experiments cited in preclinical studies of TEAD inhibitors. Researchers should adapt these protocols to their specific experimental needs and consult the original publications for more detailed information.

In Vivo Xenograft Tumor Model

This protocol describes the establishment of a subcutaneous xenograft model to evaluate the anti-tumor efficacy of a TEAD inhibitor.

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Cell_Culture 1. Cancer Cell Culture (e.g., NCI-H226) Harvest 2. Harvest & Resuspend Cells in Matrigel/PBS Cell_Culture->Harvest Injection 3. Subcutaneous Injection into Flank of Mice Harvest->Injection Tumor_Growth 4. Monitor Tumor Growth (Calipers) Injection->Tumor_Growth Randomization 5. Randomize Mice into Treatment Groups Tumor_Growth->Randomization Dosing 6. Administer TEAD Inhibitor or Vehicle (e.g., Oral Gavage) Randomization->Dosing Monitoring 7. Continue Monitoring Tumor Volume & Body Weight Dosing->Monitoring Euthanasia 8. Euthanize Mice at Endpoint Monitoring->Euthanasia Analysis 9. Excise Tumors for Pharmacodynamic Analysis (e.g., Western Blot, IHC, RT-PCR) Euthanasia->Analysis

Caption: General workflow for a preclinical xenograft study of a TEAD inhibitor.

Materials:

  • Cancer cell line (e.g., NCI-H226, MSTO-211H)

  • Immunocompromised mice (e.g., nude or SCID)

  • Matrigel or similar basement membrane matrix

  • Phosphate-buffered saline (PBS)

  • TEAD inhibitor

  • Vehicle control (e.g., as specified in Table 1 for SWTX-143: 40% PEG-400, 30% 1,2-Propanediol, 30% H₂O)

  • Calipers for tumor measurement

  • Dosing equipment (e.g., oral gavage needles)

Procedure:

  • Cell Preparation: Culture cancer cells to ~80% confluency. Harvest cells and resuspend them in a 1:1 mixture of Matrigel and PBS at a concentration of 1-5 x 10⁷ cells/mL.

  • Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Prepare the TEAD inhibitor in the appropriate vehicle. Administer the drug and vehicle to the respective groups according to the desired dosage and schedule (e.g., oral gavage, once daily).

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Tumors can be processed for various downstream analyses.

Pharmacodynamic Analysis

Western Blot for Target Gene Expression

Procedure:

  • Homogenize a portion of the excised tumor tissue in RIPA buffer with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate 20-40 µg of protein per sample on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against YAP/TAZ target genes (e.g., CTGF, CYR61) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Quantitative Real-Time PCR (qRT-PCR) for Target Gene mRNA Levels

Procedure:

  • Extract total RNA from a portion of the excised tumor tissue using a suitable RNA isolation kit.

  • Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.

  • Perform qRT-PCR using a SYBR Green or TaqMan-based assay with primers specific for YAP/TAZ target genes (e.g., CTGF, CYR61) and a housekeeping gene (e.g., GAPDH, ACTB).

  • Analyze the relative gene expression using the ΔΔCt method.

Immunohistochemistry (IHC) for Protein Expression and Localization

Procedure:

  • Fix a portion of the excised tumor tissue in 10% neutral buffered formalin and embed in paraffin.

  • Cut 4-5 µm sections and mount them on slides.

  • Deparaffinize and rehydrate the tissue sections.

  • Perform antigen retrieval using a citrate-based buffer.

  • Block endogenous peroxidase activity and non-specific binding.

  • Incubate the sections with a primary antibody against a protein of interest (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis, or YAP/TAZ to assess localization) overnight at 4°C.

  • Wash and incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.

  • Develop the signal using a DAB substrate and counterstain with hematoxylin.

  • Dehydrate, clear, and mount the slides for microscopic analysis.

Conclusion

The preclinical data available for TEAD inhibitors demonstrate their potential as anti-cancer agents, particularly for tumors with a dysregulated Hippo pathway. The information provided in these application notes serves as a starting point for researchers to design and conduct their own preclinical studies. It is crucial to carefully consider the specific experimental context and to optimize dosage, administration route, and analysis methods for each study. Further research is needed to fully elucidate the therapeutic potential and safety profiles of these promising compounds.

References

Application of TEAD Inhibitors in Lung Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1][2] Its dysregulation is implicated in the development and progression of various cancers, including lung cancer.[3][4] The transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif) are the main downstream effectors of the Hippo pathway.[5] When the pathway is inactive, YAP/TAZ translocate to the nucleus and bind to TEA domain (TEAD) transcription factors to drive the expression of genes involved in cell proliferation and survival. In many lung cancers, the Hippo pathway is suppressed, leading to the activation of the YAP/TAZ-TEAD transcriptional program and promoting tumorigenesis.

TEAD inhibitors are a class of small molecules that disrupt the interaction between YAP/TAZ and TEAD, thereby suppressing the transcription of oncogenic target genes. This document provides an overview of the application of TEAD inhibitors, using available data for compounds like VT104 as a representative example, in lung cancer cell lines. It includes protocols for key experiments to assess their biological effects.

Mechanism of Action

TEAD inhibitors function by preventing the association of YAP and TAZ with TEAD transcription factors. This inhibition blocks the transcriptional activation of downstream target genes that are crucial for cancer cell proliferation, survival, and migration. The Hippo-YAP/TAZ-TEAD signaling pathway and the point of intervention by TEAD inhibitors are depicted below.

Hippo_Pathway cluster_0 Cytoplasm cluster_1 Nucleus cluster_2 TEAD Inhibitor Action MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates YAP_TAZ_p p-YAP/TAZ (Cytoplasmic retention and degradation) YAP_TAZ->YAP_TAZ_p YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n translocates TEAD TEAD Gene_Expression Target Gene Expression TEAD->Gene_Expression activates YAP_TAZ_n->TEAD binds Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation Tead_IN TEAD Inhibitor Tead_IN->TEAD inhibits binding

Caption: The Hippo Signaling Pathway and TEAD Inhibitor Action.

Quantitative Data

The following table summarizes the inhibitory concentrations (IC50) of representative TEAD inhibitors in various lung cancer cell lines. This data is compiled from publicly available research and serves as a reference for designing experiments.

Cell LineHistologyTEAD InhibitorIC50 (µM)Reference
A549AdenocarcinomaGeneric TEAD Inhibitor1.5 - 5.0Hypothetical Data
NCI-H460Large Cell CarcinomaGeneric TEAD Inhibitor2.0 - 7.5Hypothetical Data
PC-9Adenocarcinoma (EGFR mutant)VT104Not specified, used in combination
HCC827Adenocarcinoma (EGFR mutant)VT104Not specified, used in combination

Note: Specific IC50 values for Tead-IN-10 are not currently available in the public domain. Researchers should perform dose-response studies to determine the optimal concentration for their specific lung cancer cell line of interest.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of TEAD inhibitors in lung cancer cell lines.

Cell Viability Assay (MTT/CCK-8)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Cell_Viability_Workflow cluster_workflow Cell Viability Assay Workflow Start Seed Cells Incubate1 Incubate (24h) Start->Incubate1 Treat Treat with TEAD Inhibitor Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 Add_Reagent Add MTT or CCK-8 Reagent Incubate2->Add_Reagent Incubate3 Incubate (1-4h) Add_Reagent->Incubate3 Measure Measure Absorbance Incubate3->Measure

Caption: Workflow for Cell Viability Assay.

Protocol:

  • Cell Seeding: Seed lung cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment: Prepare serial dilutions of the TEAD inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the diluted inhibitor. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • Reagent Addition:

    • For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) and incubate for another 2-4 hours in the dark.

    • For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

  • Measurement: Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the TEAD inhibitor at the desired concentration (e.g., IC50 and 2x IC50) for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Western Blot Analysis

This technique is used to detect changes in the expression levels of key proteins in the Hippo pathway and apoptosis-related pathways.

Western_Blot_Workflow cluster_workflow Western Blot Workflow Start Cell Lysis Quantify Protein Quantification Start->Quantify Separate SDS-PAGE Quantify->Separate Transfer Transfer to Membrane Separate->Transfer Block Blocking Transfer->Block Incubate_Primary Primary Antibody Incubation Block->Incubate_Primary Incubate_Secondary Secondary Antibody Incubation Incubate_Primary->Incubate_Secondary Detect Detection Incubate_Secondary->Detect

Caption: Workflow for Western Blot Analysis.

Protocol:

  • Protein Extraction: Treat cells with the TEAD inhibitor as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with primary antibodies against target proteins (e.g., YAP, TAZ, TEAD, CTGF, cleaved Caspase-3, PARP, and a loading control like GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Expected Outcomes

  • Cell Viability: A dose-dependent decrease in the viability of lung cancer cells treated with the TEAD inhibitor.

  • Apoptosis: An increase in the percentage of apoptotic cells (early and late) in the treated groups compared to the control group.

  • Western Blot:

    • A decrease in the expression of YAP/TAZ-TEAD target genes (e.g., CTGF, CYR61).

    • An increase in the levels of apoptosis markers such as cleaved Caspase-3 and cleaved PARP.

    • No significant change in the total levels of YAP, TAZ, or TEAD is expected, as the inhibitor primarily disrupts their interaction.

Troubleshooting

  • Low Efficacy: Ensure the inhibitor is properly dissolved and stored. Verify the cell line's dependence on the Hippo-YAP pathway. Consider combination therapies, for instance with EGFR inhibitors in EGFR-mutant lung cancer.

  • High Variability in Assays: Ensure consistent cell seeding density and proper mixing of reagents. Use appropriate controls in every experiment.

  • Weak Western Blot Signal: Optimize antibody concentrations and incubation times. Ensure efficient protein transfer.

Conclusion

TEAD inhibitors represent a promising therapeutic strategy for lung cancers that are dependent on the YAP/TAZ-TEAD transcriptional program. The protocols outlined in this document provide a framework for researchers to investigate the efficacy and mechanism of action of novel TEAD inhibitors like "this compound" in relevant lung cancer cell line models. Careful experimental design and data interpretation are crucial for advancing our understanding of these compounds and their potential clinical applications.

References

Application Notes and Protocols for TEAD-IN-10 in In Vitro Proliferation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing TEAD-IN-10, a potent and selective covalent inhibitor of TEA Domain (TEAD) transcription factors, in in vitro cell proliferation assays. This document outlines the mechanism of action, provides detailed experimental protocols, and presents data in a clear, accessible format to facilitate research and development in oncology and related fields.

Introduction

The Hippo signaling pathway is a critical regulator of cell proliferation, apoptosis, and organ size.[1][2] Its dysregulation is implicated in the development and progression of various cancers.[3][4] The TEA Domain (TEAD) family of transcription factors (TEAD1-4) are the primary downstream effectors of the Hippo pathway.[1] When the Hippo pathway is inactive, the transcriptional co-activators YAP and TAZ translocate to the nucleus and bind to TEAD proteins, leading to the transcription of genes that promote cell proliferation and inhibit apoptosis.

This compound is a covalent inhibitor that targets a conserved cysteine in the palmitate-binding pocket of TEADs, thereby disrupting the YAP/TAZ-TEAD interaction and suppressing their transcriptional activity. This inhibitory action makes this compound a valuable tool for studying the role of the Hippo-TEAD pathway in cancer cell proliferation and a potential therapeutic agent.

Mechanism of Action

This compound selectively and covalently binds to TEAD transcription factors, with high potency against TEAD1 and TEAD3. This covalent modification prevents the interaction between TEAD and its co-activators, YAP and TAZ, which is essential for the transcription of pro-proliferative and anti-apoptotic genes. By disrupting this key interaction, this compound effectively inhibits the oncogenic functions driven by a hyperactive Hippo pathway.

cluster_Hippo_Inactive Hippo Pathway Inactive (Low Cell Density) cluster_Hippo_Active Hippo Pathway Active (High Cell Density) cluster_TEAD_IN_10 This compound Intervention YAP_TAZ_dephospho YAP/TAZ (dephosphorylated) YAP_TAZ_TEAD_complex YAP/TAZ-TEAD Complex Nucleus_inactive Nucleus YAP_TAZ_dephospho->Nucleus_inactive Translocation TEAD TEAD TEAD->YAP_TAZ_TEAD_complex TEAD_inhibited TEAD (Inhibited) Proliferation_inactive Cell Proliferation & Survival Genes YAP_TAZ_TEAD_complex->Proliferation_inactive Transcription MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 Phosphorylates YAP_TAZ_phospho p-YAP/TAZ LATS1_2->YAP_TAZ_phospho Phosphorylates Cytoplasm Cytoplasm YAP_TAZ_phospho->Cytoplasm Localization Degradation 14-3-3 Sequestration & Degradation YAP_TAZ_phospho->Degradation TEAD_IN_10 This compound TEAD_IN_10->TEAD No_Proliferation Inhibition of Proliferation TEAD_inhibited->No_Proliferation YAP_TAZ_dephospho_2->TEAD_inhibited Binding Blocked A 1. Cell Seeding Seed cells in a 96-well plate and incubate for 24h. B 2. Compound Treatment Treat cells with a serial dilution of this compound. Include vehicle and no-cell controls. A->B C 3. Incubation Incubate for a defined period (e.g., 72 hours). B->C D 4. Add Proliferation Reagent Add MTT or XTT reagent to each well. C->D E 5. Incubation Incubate for 2-4 hours to allow for formazan (B1609692) crystal formation. D->E F 6. Solubilization (MTT only) Add solubilization solution to dissolve formazan crystals. E->F G 7. Absorbance Reading Read absorbance on a microplate reader. E->G For XTT assay F->G H 8. Data Analysis Calculate % inhibition and determine the IC50 value. G->H

References

Application Notes and Protocols for TEAD-IN-10 in a Xenograft Tumor Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing TEAD-IN-10, a covalent inhibitor of TEA Domain (TEAD) transcription factors, in a xenograft tumor model. The provided protocols are based on established methodologies for studying TEAD inhibitors in vivo and are intended to serve as a detailed framework for experimental design and execution.

Introduction

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is frequently implicated in cancer development. The transcriptional co-activators YAP and TAZ are the main downstream effectors of this pathway. When the Hippo pathway is inactive, YAP/TAZ translocate to the nucleus and bind to TEAD transcription factors, driving the expression of genes that promote cell proliferation and survival.[1][2] In several cancers, such as malignant mesothelioma, mutations in the Hippo pathway lead to constitutive activation of the YAP/TAZ-TEAD transcriptional program.[3]

This compound is a potent and selective covalent inhibitor of TEADs, targeting the palmitoylation pocket required for their interaction with YAP/TAZ.[4][5] By disrupting this interaction, this compound effectively suppresses the oncogenic functions driven by YAP/TAZ-TEAD hyperactivity. These notes provide detailed protocols for evaluating the in vivo efficacy of this compound in a xenograft model using the MSTO-211H human mesothelioma cell line, which harbors a Hippo pathway mutation.[2][3]

Signaling Pathway

The diagram below illustrates the canonical Hippo signaling pathway and the mechanism of action for TEAD inhibitors like this compound.

Hippo_Pathway cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Stress Mechanical Stress Mechanical Stress->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates p_YAP_TAZ p-YAP/TAZ (Inactive) YAP_TAZ->p_YAP_TAZ YAP_TAZ_nuc YAP/TAZ YAP_TAZ->YAP_TAZ_nuc Translocation (Hippo OFF) p_YAP_TAZ->YAP_TAZ Cytoplasmic Retention (Hippo ON) Degradation Proteasomal Degradation p_YAP_TAZ->Degradation YAP_TEAD_complex YAP/TAZ-TEAD Complex YAP_TAZ_nuc->YAP_TEAD_complex TEAD TEAD TEAD->YAP_TEAD_complex Gene_Expression Target Gene Expression (Proliferation, Survival) YAP_TEAD_complex->Gene_Expression activates TEAD_IN_10 This compound TEAD_IN_10->TEAD inhibits

Caption: The Hippo Signaling Pathway and this compound Mechanism of Action.

Quantitative Data Summary

The following tables summarize representative quantitative data from in vivo studies of TEAD inhibitors in xenograft models.

Table 1: In Vivo Efficacy of TEAD Inhibitors in MSTO-211H Xenograft Models

CompoundDose and ScheduleTumor Growth Inhibition (TGI)ModelReference
TEAD2-DN (Doxycycline-induced)Doxycycline in drinking water44% (early treatment)MSTO-211H SCID mouse xenograft[3]
TEAD2-DN (Doxycycline-induced)Doxycycline in drinking water50% (established tumors)MSTO-211H SCID mouse xenograft[3]
IAG93320 mg/kg QD (oral)Near-stasisMSTO-211H mouse xenograft[1]
IAG933240 mg/kg QD (oral)Near-complete regressionMSTO-211H mouse xenograft[1]
Unnamed Pan-TEAD Inhibitor30 and 100 mg/kg QD (oral)>100%NCI-H226 mouse xenograft[6]
MGH-CP150 mg/kg QD (intraperitoneal)43%Huh7 xenograft[7]

Table 2: In Vitro Potency of this compound

AssayIC50Cell Line/TargetReference
TEAD1 Inhibition14 nM[4]
TEAD2 Inhibition179 nM[4]
TEAD3 Inhibition4 nM[4]
MCF-7 Reporter Assay≤10 nMMCF-7[4]
Anti-proliferative Assay (H2052)≤100 nMH2052[4]
Anti-proliferative Assay (NCI-H226)100-500 nMNCI-H226[4]

Experimental Workflow

The diagram below outlines the general workflow for a this compound xenograft study.

Xenograft_Workflow cluster_preparation Preparation cluster_implantation Tumor Implantation cluster_treatment Treatment & Monitoring cluster_analysis Analysis Cell_Culture 1. MSTO-211H Cell Culture Cell_Harvest 4. Harvest & Count Cells Cell_Culture->Cell_Harvest Animal_Acclimation 2. Animal Acclimation (e.g., Nude Mice) Cell_Injection 5. Subcutaneous Injection (1x10^6 cells in Matrigel) Animal_Acclimation->Cell_Injection Drug_Formulation 3. This compound Formulation Treatment_Admin 8. Administer this compound (e.g., Daily IP) Drug_Formulation->Treatment_Admin Cell_Harvest->Cell_Injection Tumor_Growth 6. Monitor Tumor Growth Cell_Injection->Tumor_Growth Randomization 7. Randomize into Groups (Tumor Volume ~100 mm³) Tumor_Growth->Randomization Randomization->Treatment_Admin Monitoring 9. Monitor Tumor Volume & Body Weight Treatment_Admin->Monitoring Endpoint 10. Endpoint Analysis (e.g., Tumor Excision) Monitoring->Endpoint Data_Analysis 11. Data Analysis (TGI, Biomarkers) Endpoint->Data_Analysis

Caption: General workflow for a this compound xenograft tumor model study.

Experimental Protocols

Cell Culture and Preparation
  • Cell Line: MSTO-211H (human mesothelioma).

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Harvesting:

    • When cells reach 80-90% confluency, wash with sterile PBS.

    • Detach cells using Trypsin-EDTA.

    • Neutralize trypsin with complete culture medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Resuspend the cell pellet in sterile, serum-free medium or PBS.

    • Determine cell viability and count using a hemocytometer and Trypan Blue exclusion. Viability should be >95%.

    • Centrifuge again and resuspend the pellet in a 1:1 mixture of serum-free medium and Matrigel® Matrix on ice to a final concentration of 1 x 10^7 cells/mL.

Animal Model and Tumor Implantation
  • Animal Strain: Female athymic nude mice (e.g., NU/NU), 6-8 weeks old.

  • Acclimation: Allow mice to acclimate for at least one week before the start of the experiment.

  • Implantation:

    • Anesthetize the mouse using isoflurane.

    • Subcutaneously inject 100 µL of the cell/Matrigel suspension (containing 1 x 10^6 MSTO-211H cells) into the right flank of each mouse using a 27-gauge needle.[8]

    • Monitor the animals until they have fully recovered from anesthesia.

This compound Formulation and Administration
  • Formulation (suggested starting point):

    • A common vehicle for in vivo administration of small molecules is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water.

    • Prepare a stock solution of this compound in DMSO.

    • Sequentially add PEG300, Tween 80, and water, vortexing between each addition to ensure complete dissolution.

    • The final formulation should be clear and sterile-filtered before administration.

  • Administration Route: Intraperitoneal (IP) injection is a common route for systemic delivery.

  • Dosing: Based on data from similar TEAD inhibitors, a starting dose could be in the range of 20-50 mg/kg, administered once daily (QD). Dose-ranging studies are recommended to determine the optimal dose.

Tumor Monitoring and Efficacy Evaluation
  • Tumor Measurement:

    • Begin measuring tumors 2-3 times per week once they become palpable.

    • Use digital calipers to measure the length (L) and width (W) of the tumors.

    • Calculate tumor volume using the formula: Volume = (W^2 x L) / 2.

  • Treatment Initiation:

    • When tumors reach an average volume of 80-120 mm³, randomize mice into treatment and vehicle control groups.[8]

    • Record the initial tumor volume and body weight for each mouse.

  • Monitoring During Treatment:

    • Administer this compound or vehicle control according to the predetermined schedule (e.g., daily IP injections).

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor animals for any signs of toxicity, such as significant weight loss (>15-20%), lethargy, or ruffled fur.

  • Endpoint and Analysis:

    • The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at a specified time point.

    • At the endpoint, euthanize the mice and excise the tumors.

    • Measure the final tumor volume and weight.

    • Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] x 100.

    • Tumor tissue can be processed for further analysis, such as Western blotting or immunohistochemistry, to assess target engagement (e.g., downstream targets of TEAD).

Disclaimer

These protocols are intended as a guide and may require optimization for specific experimental conditions and institutional guidelines. All animal experiments should be conducted in accordance with an approved Institutional Animal Care and Use Committee (IACUC) protocol.

References

Application Notes and Protocols: TEAD-IN-10 in CRISPR-Cas9 Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TEAD-IN-10 is a potent and selective covalent inhibitor of the TEA Domain (TEAD) family of transcription factors.[1] The TEAD family (TEAD1-4) are the primary downstream effectors of the Hippo signaling pathway, which plays a crucial role in regulating organ size, cell proliferation, and apoptosis.[2][3] Dysregulation of the Hippo pathway, leading to the activation of the transcriptional co-activators YAP and TAZ, is a common event in various cancers.[2] YAP and TAZ lack a DNA-binding domain and exert their oncogenic functions by binding to TEAD transcription factors, thereby driving the expression of genes that promote tumor growth and survival.[2] Consequently, inhibiting the TEAD-YAP/TAZ interaction presents a promising therapeutic strategy for a range of solid tumors.

CRISPR-Cas9 genome-wide screening is a powerful tool for identifying and validating novel drug targets, elucidating mechanisms of drug resistance, and discovering synthetic lethal interactions. The application of CRISPR-Cas9 screening in conjunction with a targeted inhibitor like this compound can provide valuable insights into the cellular dependencies on the Hippo pathway and identify genes that modulate the response to TEAD inhibition.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in CRISPR-Cas9 screening experiments to identify genetic modifiers of TEAD inhibitor sensitivity.

Mechanism of Action and Biological Activity of this compound

This compound is a covalent inhibitor that targets the TEAD family of transcription factors. Covalent inhibition offers the potential for enhanced potency and prolonged duration of action. The primary mechanism of action of TEAD inhibitors is the disruption of the interaction between TEAD and its co-activators YAP and TAZ, thereby suppressing the transcription of downstream target genes involved in cell proliferation and survival.

Quantitative Data for this compound

The following tables summarize the reported in vitro and cell-based activity of this compound. This data is essential for designing effective CRISPR-Cas9 screening experiments.

Table 1: In Vitro Inhibitory Activity of this compound against TEAD Isoforms

TEAD IsoformIC50 (nM)
TEAD114
TEAD2179
TEAD34

Data sourced from MedchemExpress.

Table 2: Cell-Based Activity of this compound

Assay TypeCell LineIC50 (nM)
Reporter AssayMCF-7≤10
Cell ProliferationH2052≤100
Cell ProliferationNCI-H226100-500

Data sourced from MedchemExpress.

Signaling Pathway

The Hippo signaling pathway is a key regulator of tissue homeostasis. When the pathway is "on," a kinase cascade phosphorylates the transcriptional co-activators YAP and TAZ, leading to their cytoplasmic retention and degradation. When the pathway is "off," unphosphorylated YAP and TAZ translocate to the nucleus and bind to TEAD transcription factors, driving the expression of pro-proliferative and anti-apoptotic genes. This compound, as a covalent inhibitor of TEAD, directly blocks this final step in the signaling cascade.

Hippo_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1/2 MST1/2 Cell-Cell Contact->MST1/2 Mechanical Stress Mechanical Stress YAP/TAZ YAP/TAZ Mechanical Stress->YAP/TAZ inhibits phosphorylation LATS1/2 LATS1/2 MST1/2->LATS1/2 activates LATS1/2->YAP/TAZ phosphorylates YAP/TAZ_P p-YAP/TAZ Degradation Degradation YAP/TAZ_P->Degradation YAP/TAZ_nuc YAP/TAZ YAP/TAZ->YAP/TAZ_nuc translocates TEAD TEAD YAP/TAZ_nuc->TEAD binds Gene Expression Target Gene Expression (e.g., CTGF, CYR61) TEAD->Gene Expression activates TEAD_IN_10 This compound TEAD_IN_10->TEAD covalently inhibits Proliferation Proliferation Gene Expression->Proliferation Survival Survival Gene Expression->Survival

Hippo Signaling Pathway and this compound Mechanism of Action.

Experimental Protocols

This section provides a detailed protocol for conducting a genome-wide CRISPR-Cas9 knockout screen to identify genes that confer sensitivity or resistance to this compound. This protocol is adapted from established methods for CRISPR screening with targeted inhibitors.

Experimental Workflow

The overall workflow for a this compound CRISPR-Cas9 screen involves several key steps, from library transduction to data analysis.

CRISPR_Workflow Lentiviral_Library 1. Lentiviral CRISPR Knockout Library Production Transduction 2. Transduction of Cas9-expressing Cells Lentiviral_Library->Transduction Selection 3. Antibiotic Selection of Transduced Cells Transduction->Selection Treatment 4. Treatment with This compound or Vehicle Selection->Treatment Harvesting 5. Cell Harvesting at Different Time Points Treatment->Harvesting gDNA_Extraction 6. Genomic DNA Extraction Harvesting->gDNA_Extraction PCR_Amplification 7. PCR Amplification of sgRNA Cassettes gDNA_Extraction->PCR_Amplification NGS 8. Next-Generation Sequencing PCR_Amplification->NGS Data_Analysis 9. Data Analysis to Identify Enriched/Depleted sgRNAs NGS->Data_Analysis

CRISPR-Cas9 Screening Workflow with this compound.
Materials

  • Cell Lines: Cancer cell lines with known Hippo pathway status (e.g., NF2-mutant mesothelioma cell lines like NCI-H2052 and NCI-H226, which are known to be sensitive to TEAD inhibitors). Cells should stably express Cas9.

  • CRISPR Library: A genome-wide or targeted lentiviral CRISPR knockout library (e.g., Brunello, GeCKO v2).

  • This compound: Dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.

  • Lentivirus Production Reagents: Packaging and envelope plasmids (e.g., psPAX2 and pMD2.G), HEK293T cells, transfection reagent.

  • Cell Culture Reagents: Appropriate culture medium, fetal bovine serum (FBS), antibiotics (e.g., puromycin (B1679871) for selection), cell dissociation reagents.

  • Genomic DNA Extraction Kit.

  • PCR Reagents: High-fidelity DNA polymerase, primers for sgRNA cassette amplification, dNTPs.

  • Next-Generation Sequencing (NGS) platform.

Protocol

1. Lentiviral CRISPR Library Production

  • Produce high-titer lentivirus for the chosen CRISPR library by transfecting HEK293T cells with the library plasmid pool along with packaging and envelope plasmids.

  • Harvest the viral supernatant at 48 and 72 hours post-transfection, pool, and filter.

  • Titer the lentiviral library on the target Cas9-expressing cancer cell line to determine the optimal multiplicity of infection (MOI) for the screen (typically an MOI of 0.3-0.5 is used to ensure that most cells receive a single sgRNA).

2. CRISPR Library Transduction and Selection

  • Seed the Cas9-expressing target cells at a density that ensures a library representation of at least 500-1000 cells per sgRNA.

  • Transduce the cells with the CRISPR library lentivirus at the predetermined MOI.

  • After 24-48 hours, replace the virus-containing medium with fresh medium containing the appropriate selection antibiotic (e.g., puromycin) to select for successfully transduced cells.

  • Maintain the cells under selection for 2-3 days until a non-transduced control plate shows complete cell death.

3. This compound Treatment

  • Following selection, split the transduced cell population into two main groups: a vehicle control group (e.g., DMSO) and a this compound treatment group.

  • It is recommended to use at least two concentrations of this compound for the screen:

    • IC50 concentration: To identify genes that sensitize cells to the inhibitor.

    • IC80-IC90 concentration (cytostatic dose): To identify genes that confer resistance to the inhibitor.

  • The specific concentrations should be determined for each cell line using a standard cell viability assay (e.g., CellTiter-Glo) prior to the screen, using the data in Table 2 as a starting point.

  • Culture the cells for 14-21 days, passaging as needed and maintaining a cell number that preserves library representation. Replenish the medium with fresh vehicle or this compound every 2-3 days.

  • Harvest a population of cells at the beginning of the treatment (T0) to serve as a baseline for sgRNA distribution.

4. Genomic DNA Extraction and sgRNA Sequencing

  • At the end of the treatment period, harvest cells from both the vehicle and this compound treated populations.

  • Extract genomic DNA from the harvested cells using a commercial kit, ensuring high quality and sufficient quantity.

  • Amplify the integrated sgRNA sequences from the genomic DNA using a two-step PCR protocol. The first PCR amplifies the sgRNA cassette, and the second PCR adds NGS adapters and barcodes for multiplexed sequencing.

  • Purify the PCR products and quantify the library for NGS.

  • Sequence the libraries on a suitable NGS platform (e.g., Illumina).

5. Data Analysis

  • Demultiplex the sequencing reads based on the barcodes.

  • Align the reads to the CRISPR library reference file to determine the read counts for each sgRNA.

  • Normalize the read counts to the total number of reads per sample.

  • Calculate the log2 fold change (LFC) of each sgRNA in the this compound treated samples relative to the vehicle-treated samples (or T0 sample).

  • Use statistical packages like MAGeCK or BAGEL to identify sgRNAs and, subsequently, genes that are significantly enriched (resistance hits) or depleted (sensitivity hits) in the this compound treated population.

  • Perform pathway analysis on the identified hit genes to understand the biological processes that modulate the response to this compound.

Conclusion

The combination of the potent TEAD inhibitor, this compound, with the power of CRISPR-Cas9 screening provides a robust platform for identifying novel therapeutic targets and understanding the mechanisms of resistance to Hippo pathway inhibition. The protocols and data presented in these application notes offer a comprehensive guide for researchers to design and execute successful screening experiments, ultimately accelerating the development of more effective cancer therapies.

References

Troubleshooting & Optimization

TEAD-IN-10 Technical Support Center: Solubility and Stability in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information regarding the solubility and stability of TEAD-IN-10 in Dimethyl Sulfoxide (DMSO). The following frequently asked questions (FAQs) and troubleshooting tips are designed to assist researchers, scientists, and drug development professionals in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

For optimal results, it is recommended to use pure, anhydrous DMSO to prepare stock solutions of this compound. DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds.

Q2: What is the expected solubility of this compound in DMSO?

While specific quantitative solubility data for this compound is not publicly available, data from structurally similar pan-TEAD inhibitors can provide a valuable reference. Based on these related compounds, this compound is expected to have high solubility in DMSO.

Data on Structurally Similar TEAD Inhibitors:

Compound NameMolecular Weight ( g/mol )Solubility in DMSO (mg/mL)Molar Solubility (mM)
VT107 435.44260597.1
VT103 410.4282199.79
TM2 435.5743.56100

This data is provided as a reference and may not be fully representative of this compound. It is always recommended to perform a small-scale solubility test.

Q3: How should I prepare a stock solution of this compound in DMSO?

To prepare a stock solution, it is advised to add the appropriate volume of DMSO to the vial containing the powdered compound. To ensure complete dissolution, vortex the solution and, if necessary, sonicate or warm the vial briefly in a water bath (not exceeding 40°C). Always use fresh, high-purity DMSO to avoid moisture absorption, which can impact compound stability and solubility.[1]

Q4: What are the recommended storage conditions for this compound stock solutions in DMSO?

Based on stability data for other TEAD inhibitors, the following storage conditions are recommended for this compound stock solutions in DMSO:

Storage TemperatureRecommended Storage Duration
-20°CUp to 1 month
-80°CUp to 1 year

To maintain the integrity of the compound, it is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2][3]

Troubleshooting Guide

Issue: The compound is not fully dissolving in DMSO.

  • Possible Cause 1: Insufficient Solvent.

    • Solution: Ensure that you are using a sufficient volume of DMSO for the amount of compound. Refer to the solubility table of similar compounds to estimate the required volume.

  • Possible Cause 2: Low-Quality or "Wet" DMSO.

    • Solution: Use fresh, anhydrous DMSO. DMSO is hygroscopic and can absorb moisture from the air, which may reduce the solubility of some compounds.[1]

  • Possible Cause 3: Compound Precipitation.

    • Solution: Gently warm the solution (up to 37°C) and vortex or sonicate to aid dissolution.[4]

Issue: The compound precipitates out of solution after being diluted in an aqueous buffer.

  • Possible Cause: Low Aqueous Solubility.

    • Solution: This is a common issue for compounds with low water solubility. It is recommended to prepare the final working solution just before use. Minimize the concentration of DMSO in the final aqueous solution (typically below 0.5%) to reduce potential cellular toxicity. Performing serial dilutions can also help to prevent precipitation.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of a TEAD Inhibitor (Example)

  • Determine the required mass: Based on the molecular weight of the compound (e.g., for a compound with MW = 500 g/mol ), to make 1 mL of a 10 mM solution, you would need:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 500 g/mol * (1000 mg / 1 g) = 5 mg

  • Dissolution: Carefully weigh 5 mg of the TEAD inhibitor powder and place it in a sterile microcentrifuge tube.

  • Add 1 mL of pure, anhydrous DMSO to the tube.

  • Mixing: Vortex the tube for 1-2 minutes until the compound is completely dissolved. If necessary, sonicate for 5-10 minutes.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -80°C.

Visual Guides

TEAD_Signaling_Pathway YAP_TAZ YAP/TAZ TEAD TEAD YAP_TAZ->TEAD forms complex Gene_Expression Target Gene Expression TEAD->Gene_Expression activates TEAD_IN_10 This compound TEAD_IN_10->TEAD inhibits Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation

Caption: Simplified signaling pathway of TEAD and the inhibitory action of this compound.

Caption: Recommended workflow for preparing and storing this compound solutions.

References

Potential off-target effects of Tead-IN-10

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tead-IN-10. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound. The following information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a small molecule inhibitor that targets the TEA Domain (TEAD) family of transcription factors.[1][2] TEAD proteins are the downstream effectors of the Hippo signaling pathway and require a co-activator, such as YAP or TAZ, to initiate gene transcription.[3][4] This pathway is crucial for regulating cell growth, proliferation, and organ development.[3] Dysregulation of the Hippo pathway, leading to over-activation of TEAD, is linked to the development of various cancers. This compound is designed to inhibit the transcriptional activity of TEAD, thereby blocking the oncogenic signaling cascade.

Q2: My cells are showing unexpected phenotypes after this compound treatment. Could this be due to off-target effects?

Yes, unexpected cellular phenotypes could potentially be attributed to off-target effects. Small molecule inhibitors can sometimes interact with unintended proteins, leading to unforeseen biological consequences. While covalent inhibitors like some TEAD modulators are expected to have enhanced selectivity, it is crucial to experimentally validate that the observed phenotype is a direct result of on-target TEAD inhibition.

To investigate this, consider the following troubleshooting steps:

  • Dose-Response Correlation: Ensure there is a clear correlation between the concentration of this compound and the severity of the observed phenotype.

  • Negative Control Compound: A closely related but inactive analog of this compound, if available, can be a powerful tool to distinguish on-target from off-target effects.

  • Rescue Experiments: Attempt to rescue the phenotype by overexpressing the target (TEAD) or a downstream effector.

Q3: What are the known or potential off-targets of this compound?

Currently, there is limited publicly available information specifically detailing a comprehensive off-target profile for "this compound". The TEAD family itself has four highly homologous members (TEAD1-4), and inhibitors may exhibit varying degrees of selectivity among these isoforms. The development of subtype-selective TEAD inhibitors is an active area of research to dissect the specific roles of each TEAD protein.

Potential off-targets for any small molecule inhibitor can include proteins with similar binding pockets. For TEAD inhibitors, this could include other transcription factors or proteins with structurally related domains. Without specific data for this compound, a broad approach to identifying off-targets is recommended.

Q4: How can I experimentally test for off-target effects of this compound in my system?

Several robust methods can be employed to identify potential off-target interactions:

  • Kinome Profiling: Since a large portion of the "druggable" genome consists of kinases, assessing the effect of this compound on a panel of kinases is a common first step. This can be done through commercially available services that screen the compound against hundreds of purified kinases.

  • Chemical Proteomics: Techniques like affinity chromatography using an immobilized version of this compound can capture interacting proteins from cell lysates, which can then be identified by mass spectrometry.

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells. Binding of a ligand (like this compound) can stabilize its target protein, leading to a shift in its thermal denaturation profile. This can be used to confirm on-target engagement and identify unexpected protein stabilization events.

  • Multiplexed Kinase Inhibitor Beads and Mass Spectrometry (MIB-MS): This method can be used to profile the kinome and identify kinases that are highly expressed or active in a particular system.

Troubleshooting Guide

Issue: Inconsistent Results or Unexpected Cell Toxicity

If you are observing inconsistent results, high levels of cell death at expected therapeutic concentrations, or other unexpected phenotypes, it is prudent to investigate the possibility of off-target effects.

Possible Cause Suggested Troubleshooting Steps
Off-Target Protein Interaction 1. Confirm On-Target Engagement: Use a method like CETSA to verify that this compound is binding to TEAD proteins at the concentrations used in your cellular assays. 2. Perform a Kinase Screen: Submit this compound for a broad kinase panel screen to identify any potential off-target kinase interactions. 3. Use Orthogonal Approaches: Validate key findings using a different TEAD inhibitor or a genetic approach like siRNA or CRISPR to knock down TEAD expression.
Compound Instability or Degradation 1. Check Compound Purity and Integrity: Verify the purity of your this compound stock using methods like HPLC or LC-MS. 2. Assess Stability in Media: Determine the half-life of the compound in your specific cell culture media and conditions.
Cell-Line Specific Effects 1. Test in Multiple Cell Lines: Compare the effects of this compound in your primary cell line with its effects in other cell lines, including those known to be sensitive or resistant to Hippo pathway inhibition. 2. Characterize Basal Signaling: Profile the basal activity of the Hippo pathway and other major signaling pathways (e.g., MAPK, PI3K) in your cell model.

Experimental Protocols

Protocol: Kinase Panel Screen to Assess Off-Target Activity

This protocol provides a general workflow for assessing the selectivity of this compound against a broad panel of protein kinases. This is typically performed as a fee-for-service by specialized contract research organizations (CROs).

Objective: To identify unintended kinase targets of this compound.

Principle: The inhibitory activity of this compound is measured against a large number of purified protein kinases at a fixed ATP concentration (often at or near the Km for each kinase). The percentage of remaining kinase activity in the presence of the inhibitor is determined.

Methodology:

  • Compound Preparation:

    • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

    • Provide the exact molecular weight and chemical structure to the screening service provider.

  • Primary Screen:

    • The compound is typically first screened at a single high concentration (e.g., 1 or 10 µM) against the entire kinase panel.

    • The results are reported as percent inhibition for each kinase. A common threshold for a "hit" is >50% inhibition.

  • Dose-Response (IC50) Determination:

    • For any kinases identified as hits in the primary screen, a follow-up dose-response experiment is performed.

    • This compound is tested in a series of concentrations (e.g., 10-point, 3-fold serial dilutions) to determine the IC50 value (the concentration at which 50% of the kinase activity is inhibited).

  • Data Analysis and Interpretation:

    • The results will be provided as a list of kinases and their corresponding percent inhibition or IC50 values.

    • Compare the potency of this compound against these off-target kinases to its on-target potency against TEAD. A large window (e.g., >100-fold) between on-target and off-target potency suggests good selectivity.

    • Any off-target kinases with IC50 values close to the on-target cellular EC50 should be further investigated for their potential to cause the observed cellular phenotypes.

Visualizations

On_Target_Pathway cluster_Hippo Hippo Pathway (Active) cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus MST1/2 MST1/2 LATS1/2 LATS1/2 MST1/2->LATS1/2 phosphorylates YAP/TAZ_P p-YAP/TAZ LATS1/2->YAP/TAZ_P phosphorylates Degradation Cytoplasmic Sequestration & Degradation YAP/TAZ_P->Degradation YAP/TAZ YAP/TAZ TEAD TEAD YAP/TAZ->TEAD Gene_Transcription Target Gene Transcription TEAD->Gene_Transcription This compound This compound This compound->TEAD inhibits

Caption: The Hippo signaling pathway and the mechanism of this compound action.

Experimental_Workflow Start Unexpected Phenotype Observed with this compound Dose_Response Q1: Is the phenotype dose-dependent? Start->Dose_Response On_Target_Validation Q2: Can the phenotype be replicated with another TEAD inhibitor or siRNA? Dose_Response->On_Target_Validation Yes Conclusion_Off_Target Phenotype is likely OFF-TARGET Dose_Response->Conclusion_Off_Target No Off_Target_Screen Perform Broad Off-Target Screens (e.g., Kinase Panel) On_Target_Validation->Off_Target_Screen No Conclusion_On_Target Phenotype is likely ON-TARGET On_Target_Validation->Conclusion_On_Target Yes Hit_Validation Validate Hits in Cellular Assays (e.g., CETSA, Western Blot) Off_Target_Screen->Hit_Validation Investigate_Further Investigate role of validated off-target Hit_Validation->Investigate_Further Investigate_Further->Conclusion_Off_Target

Caption: Workflow for investigating potential off-target effects of this compound.

References

Technical Support Center: Optimizing Tead-IN-10 for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using Tead-IN-10 in in vitro experiments. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful application of this potent TEAD inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a covalent inhibitor of the TEA Domain (TEAD) family of transcription factors.[1] TEAD proteins are the primary downstream effectors of the Hippo signaling pathway, which is crucial for regulating cell growth, proliferation, and organ development.[2][3][4][5] In a dysregulated Hippo pathway, the transcriptional co-activators YAP and TAZ translocate to the nucleus, bind to TEAD proteins, and initiate the transcription of pro-proliferative and anti-apoptotic genes. This compound works by covalently binding to a cysteine residue in the palmitate-binding pocket of TEAD, thereby disrupting the critical TEAD-YAP/TAZ interaction and suppressing target gene transcription.

TEAD_Inhibitor_Pathway cluster_Hippo_Pathway Hippo Pathway Kinase Cascade cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus MST1/2 MST1/2 LATS1/2 LATS1/2 MST1/2->LATS1/2 Activates YAP/TAZ YAP/TAZ LATS1/2->YAP/TAZ Phosphorylates YAP/TAZ_P Phosphorylated YAP/TAZ (Cytoplasmic Sequestration) YAP/TAZ_P->YAP/TAZ Dephosphorylation (Pathway OFF) YAP/TAZ->YAP/TAZ_P YAP_TAZ_nuc YAP/TAZ YAP/TAZ->YAP_TAZ_nuc Translocation TEAD TEAD YAP_TAZ_nuc->TEAD Binds Gene Target Gene (e.g., CTGF, CYR61) TEAD->Gene Activates Transcription Tead_IN_10 This compound Tead_IN_10->TEAD Inhibits

Caption: Mechanism of this compound in the Hippo Signaling Pathway.

Q2: What is the recommended starting concentration for this compound in cell-based assays?

For initial screening, a starting concentration range of 10 nM to 500 nM is recommended. The optimal concentration is highly dependent on the cell line being used. A dose-response experiment is crucial to determine the IC50 (half-maximal inhibitory concentration) in your specific model system. For preliminary experiments, concentrations can start as high as 10 µM to 30 µM, followed by serial dilutions (e.g., 3-fold or 10-fold) to establish a range.

Q3: What are the known IC50 values for this compound?

The inhibitory potency of this compound varies across different TEAD paralogs and cell lines. The reported values provide a baseline for experimental design.

Target/AssayReported IC50
TEAD1 (biochemical)14 nM
TEAD2 (biochemical)179 nM
TEAD3 (biochemical)4 nM
MCF-7 Reporter Assay≤10 nM
NCI-H2052 Cell Line≤100 nM
NCI-H226 Cell Line100-500 nM
Data sourced from MedChemExpress.

Q4: How should I prepare and store this compound stock solutions?

  • Solvent: this compound is typically dissolved in DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Preparation: To prepare a 10 mM stock from 1 mg of this compound (M.W. = 555.69), add 179.95 µL of DMSO.

  • Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing for an experiment, dilute the stock solution further in cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture medium is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in vitro.

Troubleshooting_Guide Start Start Troubleshooting Issue1 Problem: No or Low Inhibitory Effect Start->Issue1 Issue2 Problem: High Cell Toxicity Start->Issue2 Issue3 Problem: Inconsistent Results Start->Issue3 Sol1_1 Verify Compound Activity: - Check storage conditions - Use a fresh aliquot Issue1->Sol1_1 Sol2_1 Lower Concentration: - Titrate down to find non-toxic range - Determine IC50 vs. CC50 (cytotoxicity) Issue2->Sol2_1 Sol3_1 Standardize Protocols: - Consistent cell passage number & density - Uniform reagent preparation Issue3->Sol3_1 Sol1_2 Increase Concentration/Incubation Time: - Perform dose-response (0.1 nM to 10 µM) - Extend incubation (24h, 48h, 72h) Sol1_1->Sol1_2 Sol1_3 Check Cell Model: - Confirm TEAD dependency - Verify YAP/TAZ nuclear localization Sol1_2->Sol1_3 Sol2_2 Reduce DMSO Concentration: - Ensure final DMSO is <0.1% Sol2_1->Sol2_2 Sol2_3 Check for Off-Target Effects: - Use control compounds - Assess apoptosis/necrosis markers Sol2_2->Sol2_3 Sol3_2 Control for Experimental Variables: - Monitor incubator CO2/temperature - Use positive/negative controls Sol3_1->Sol3_2 Sol3_3 Evaluate Reagent Stability: - Avoid multiple freeze-thaw cycles of this compound - Check media/serum quality Sol3_2->Sol3_3

Caption: Troubleshooting decision tree for this compound experiments.

Experimental Protocols

Protocol 1: Cell Viability/Proliferation Assay (MTT or ATP-based)

This protocol is designed to determine the effect of this compound on cell viability and calculate its IC50 value.

Cell_Viability_Workflow A 1. Cell Seeding Seed cells in a 96-well plate at a predetermined optimal density. B 2. Cell Adherence Incubate for 24 hours to allow cells to adhere and resume growth. A->B C 3. Compound Treatment Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and vehicle control (DMSO). B->C D 4. Incubation Incubate for the desired period (e.g., 72 hours). C->D E 5. Add Viability Reagent Add MTT or CellTiter-Glo® reagent according to the manufacturer's protocol. D->E F 6. Signal Measurement Measure absorbance (MTT) or luminescence (CellTiter-Glo®) using a plate reader. E->F G 7. Data Analysis Normalize data to vehicle control and plot a dose-response curve to calculate the IC50 value. F->G

Caption: Workflow for determining the IC50 of this compound.

Detailed Method:

  • Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they remain in the exponential growth phase for the duration of the experiment.

  • Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., 0.1% DMSO). Include a "no-cell" control for background subtraction.

  • Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 48-72 hours or longer for proliferation assays).

  • Measurement:

    • For ATP-based assays (e.g., CellTiter-Glo®): Equilibrate the plate to room temperature, add the reagent directly to the wells, mix on an orbital shaker, and measure luminescence.

    • For MTT assays: Add MTT solution to each well and incubate for 1-4 hours. Then, add a solubilization solution to dissolve the formazan (B1609692) crystals and measure absorbance around 570 nm.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Use a non-linear regression model (log(inhibitor) vs. response) to determine the IC50 value.

Protocol 2: Western Blotting for Target Gene Expression

Use this protocol to verify that this compound treatment reduces the protein expression of known YAP/TEAD target genes, such as CTGF and CYR61.

Methodology:

  • Cell Treatment: Plate cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at 1x, 5x, and 10x the predetermined IC50 concentration, alongside a vehicle control, for 24-48 hours.

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, incubate the lysate on ice, and then centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Sample Preparation: Normalize protein amounts for all samples (e.g., 20-30 µg per lane), add Laemmli sample buffer, and boil at 95°C for 5 minutes to denature the proteins.

  • SDS-PAGE and Transfer: Separate the protein samples on a polyacrylamide gel via electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins (e.g., anti-CTGF, anti-CYR61) and a loading control (e.g., anti-GAPDH, anti-β-actin) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply an ECL (chemiluminescence) substrate and visualize the protein bands using a digital imager or X-ray film. Quantify band intensity relative to the loading control to assess changes in protein expression.

Protocol 3: Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction

This protocol can be used to demonstrate that this compound disrupts the physical interaction between YAP and TEAD proteins.

Methodology:

  • Cell Treatment and Lysis: Treat cells in 10 cm dishes with this compound (e.g., at 5x IC50) and a vehicle control. Lyse the cells using a non-denaturing IP lysis buffer to preserve protein-protein interactions.

  • Pre-clearing: Pre-clear the cell lysates by incubating them with Protein A/G agarose (B213101) beads for 30-60 minutes at 4°C to reduce non-specific binding.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with an antibody against either YAP or TEAD (e.g., 2-5 µg) overnight at 4°C with gentle rotation. A negative control using a relevant IgG isotype is essential.

    • Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 2-4 hours to capture the antibody-protein complexes.

  • Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold IP lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the captured proteins from the beads by resuspending them in 1x Laemmli buffer and boiling for 5-10 minutes.

  • Western Blot Analysis: Analyze the eluted samples by Western blotting as described in Protocol 2. Probe one blot with an anti-TEAD antibody and another with an anti-YAP antibody. A reduction in the co-precipitated protein in the this compound-treated sample compared to the control indicates a disruption of the YAP-TEAD interaction.

References

Technical Support Center: Preclinical Development of TEAD Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific compound designated "TEAD-IN-10" is not available in the current scientific literature. The following troubleshooting guide and frequently asked questions (FAQs) are based on the known class-wide toxicities and side effects of TEAD (Transcriptional Enhanced Associate Domain) inhibitors in animal models. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: We are observing signs of renal distress in our mouse model treated with our novel TEAD inhibitor. Is this a known side effect?

A1: Yes, kidney toxicity is a potential class-wide effect of TEAD inhibitors.[1][2] Dysregulation of the Hippo pathway, which is targeted by TEAD inhibitors, can have implications for kidney development and homeostasis.[1][2] It has been noted that this toxicity may be reversible and can potentially be mitigated by adjusting the dosing regimen.[2] Researchers should closely monitor renal function in animal models.

Q2: What are the general signs of toxicity we should monitor for in our animal models?

A2: In addition to organ-specific toxicities, general indicators of adverse effects in animal models include weight loss, changes in behavior (e.g., lethargy, hyperactivity), and alterations in food and water consumption. For TEAD inhibitors, it is crucial to monitor for signs of kidney damage, but also to be aware of potential effects on other organs where the Hippo-YAP/TEAD pathway plays a significant role, such as the liver and lungs.

Q3: Our TEAD inhibitor shows good in vitro potency but limited in vivo efficacy and some toxicity. What could be the issue?

A3: Several factors could contribute to this discrepancy. The compound may have poor pharmacokinetic properties, such as low oral bioavailability or rapid metabolism. It is also possible that the observed toxicity is limiting the achievable effective dose. The translation from in vitro to in vivo is a known challenge in drug development. A thorough pharmacokinetic and pharmacodynamic (PK/PD) analysis is recommended to understand the drug's exposure-response relationship.

Troubleshooting Guide

Issue: Unexpected Animal Mortality
  • Possible Cause: The administered dose may be too high, leading to acute toxicity.

  • Troubleshooting Steps:

    • Conduct a dose-range-finding study to determine the maximum tolerated dose (MTD).

    • Review the formulation and vehicle to ensure they are not contributing to toxicity.

    • Consider alternative routes of administration that might reduce peak plasma concentrations and associated acute toxicity.

Issue: High Variability in Efficacy/Toxicity Data
  • Possible Cause: Inconsistent drug administration, animal handling, or underlying health issues in the animal cohort.

  • Troubleshooting Steps:

    • Ensure all personnel are trained on standardized procedures for dosing and animal handling.

    • Source animals from a reputable vendor and allow for an acclimatization period before starting the experiment.

    • Increase the number of animals per group to improve statistical power.

Data Presentation

Table 1: Hypothetical Toxicity Profile of a Novel TEAD Inhibitor in a 28-Day Rodent Study

ParameterVehicle ControlLow Dose (10 mg/kg)Mid Dose (30 mg/kg)High Dose (100 mg/kg)
Body Weight Change (%) +5.2+4.8-2.1-8.5
Serum Creatinine (mg/dL) 0.40.51.22.5
Blood Urea Nitrogen (mg/dL) 20224588
Alanine Aminotransferase (U/L) 35385575
Histopathology (Kidney) NormalNormalMild Tubular InjuryModerate Nephropathy
Histopathology (Liver) NormalNormalNormalMinimal Focal Necrosis

* Statistically significant difference from vehicle control (p < 0.05)

Experimental Protocols

General Protocol for a 14-Day In Vivo Toxicity Study in Mice
  • Animal Model: Male and female C57BL/6 mice, 8-10 weeks old.

  • Housing: Standard specific-pathogen-free (SPF) conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Groups:

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose (B11928114) in water)

    • Group 2: Low dose of TEAD inhibitor

    • Group 3: Mid dose of TEAD inhibitor

    • Group 4: High dose of TEAD inhibitor

    • (n=5-10 mice per sex per group)

  • Administration: Daily oral gavage for 14 consecutive days.

  • Monitoring:

    • Body weight and clinical signs of toxicity are recorded daily.

    • Food and water consumption are measured daily or every other day.

  • Terminal Procedures (Day 15):

    • Blood is collected via cardiac puncture for complete blood count (CBC) and serum chemistry analysis (including markers for kidney and liver function).

    • A full necropsy is performed.

    • Organs (kidney, liver, spleen, heart, lungs, etc.) are weighed.

    • Tissues are collected and preserved in 10% neutral buffered formalin for histopathological examination.

Mandatory Visualizations

Hippo_Signaling_Pathway Extracellular_Signals Extracellular Signals (e.g., Cell-Cell Contact, Mechanical Stress) Hippo_Kinase_Cascade Hippo Kinase Cascade (MST1/2, LATS1/2) Extracellular_Signals->Hippo_Kinase_Cascade YAP_TAZ YAP/TAZ Hippo_Kinase_Cascade->YAP_TAZ phosphorylates Phospho_YAP_TAZ p-YAP/TAZ (Cytoplasmic Sequestration & Degradation) Hippo_Kinase_Cascade->Phospho_YAP_TAZ YAP_TAZ->Phospho_YAP_TAZ YAP_TAZ_TEAD_Complex YAP/TAZ-TEAD Complex YAP_TAZ->YAP_TAZ_TEAD_Complex TEAD TEAD TEAD->YAP_TAZ_TEAD_Complex Target_Gene_Expression Target Gene Expression (Proliferation, Survival) YAP_TAZ_TEAD_Complex->Target_Gene_Expression TEAD_IN_10 TEAD Inhibitor (e.g., this compound) TEAD_IN_10->TEAD inhibits interaction

Caption: The Hippo signaling pathway and the mechanism of TEAD inhibition.

Experimental_Workflow Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Group_Assignment Random Group Assignment (Vehicle, Dose Groups) Animal_Acclimatization->Group_Assignment Dosing_Period Dosing Period (e.g., 14 days) Group_Assignment->Dosing_Period In_Life_Monitoring In-Life Monitoring (Body Weight, Clinical Signs) Dosing_Period->In_Life_Monitoring Terminal_Sample_Collection Terminal Sample Collection (Blood, Tissues) Dosing_Period->Terminal_Sample_Collection Hematology_Chemistry Hematology & Serum Chemistry Terminal_Sample_Collection->Hematology_Chemistry Histopathology Histopathology Terminal_Sample_Collection->Histopathology Organ_Weights Organ Weights Terminal_Sample_Collection->Organ_Weights Data_Analysis Data Analysis Reporting Reporting Data_Analysis->Reporting Hematology_Chemistry->Data_Analysis Histopathology->Data_Analysis Organ_Weights->Data_Analysis

Caption: General experimental workflow for in vivo toxicity assessment.

References

Technical Support Center: Enhancing the Bioavailability of Novel TEAD Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with strategies and troubleshooting guidance to improve the bioavailability of potent TEAD inhibitors, exemplified by the hypothetical compound Tead-IN-10. Given that novel small molecule inhibitors often exhibit poor aqueous solubility, this guide focuses on overcoming common experimental challenges to maximize therapeutic potential.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

This compound is a potent and selective small molecule inhibitor of the TEAD family of transcription factors, which are key downstream effectors of the Hippo signaling pathway.[1][2][3][4][5] Dysregulation of the Hippo pathway is implicated in various cancers, making TEAD an attractive therapeutic target. However, like many kinase inhibitors and other modern drug candidates, this compound is a lipophilic molecule with low aqueous solubility, which can lead to poor absorption from the gastrointestinal tract and, consequently, low oral bioavailability. This poses a significant challenge for achieving therapeutic concentrations in vivo.

Q2: What are the primary factors limiting the oral bioavailability of compounds like this compound?

The oral bioavailability of a drug is primarily influenced by its solubility in gastrointestinal fluids and its permeability across the intestinal epithelium. For poorly soluble drugs like this compound, the dissolution rate is often the rate-limiting step for absorption. Other factors include first-pass metabolism in the gut wall and liver, and efflux by transporters like P-glycoprotein.

Q3: What are the main strategies to improve the oral bioavailability of poorly soluble drugs?

Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs. These can be broadly categorized as:

  • Physical Modifications: Reducing particle size (micronization, nanosizing) to increase surface area for dissolution.

  • Amorphous Systems: Creating solid dispersions or solutions where the drug is in a higher-energy amorphous state, which has greater solubility than the crystalline form.

  • Lipid-Based Formulations: Dissolving the drug in oils, surfactants, and co-solvents to form solutions, emulsions, or self-emulsifying drug delivery systems (SEDDS).

  • Complexation: Using cyclodextrins to form inclusion complexes that enhance the aqueous solubility of the drug.

  • Chemical Modifications: Synthesizing more soluble salt forms or creating prodrugs that are converted to the active compound in the body.

Troubleshooting Guide

Issue 1: Low and variable results in in vitro cell-based assays.
  • Question: My cell-based assays with this compound show inconsistent results and lower than expected potency. What could be the cause?

  • Answer: This is a common issue with poorly soluble compounds. The compound may be precipitating in the aqueous cell culture medium, leading to a lower effective concentration than intended.

    • Troubleshooting Steps:

      • Check for Precipitation: Visually inspect the wells of your culture plates for any signs of compound precipitation (cloudiness, crystals) after adding this compound. You can also measure the concentration in the medium over time using HPLC.

      • Use a Solubilizing Excipient: Prepare your stock solution in a suitable organic solvent (e.g., DMSO), but also consider the final concentration of the solvent in your assay, as it can be toxic to cells. For the final dilution in media, consider using a non-toxic solubilizing agent like a low concentration of a biocompatible surfactant (e.g., Tween® 80) or complexation with a cyclodextrin (B1172386) like HP-β-CD.

      • Sonication: Briefly sonicate your final diluted solution before adding it to the cells to ensure it is well-dispersed.

Issue 2: Poor oral bioavailability in preclinical animal models.
  • Question: I am observing very low and erratic plasma concentrations of this compound after oral administration in mice. How can I improve this?

  • Answer: Low and variable oral exposure is a classic sign of poor aqueous solubility and dissolution in the gastrointestinal tract. The formulation used for oral dosing is critical. A simple suspension in water or saline is often inadequate for such compounds.

    • Troubleshooting Steps:

      • Formulation Development: Move beyond simple aqueous suspensions. Test various enabling formulations. A good starting point is a solution or suspension in a vehicle containing solubilizing agents.

      • Particle Size Reduction: If you are using a suspension, ensure the particle size of this compound is minimized through techniques like micronization or nano-milling to increase the surface area for dissolution.

      • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) are an excellent option for lipophilic drugs. These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium like the GI fluids, enhancing solubilization and absorption.

      • Amorphous Solid Dispersions: Prepare a solid dispersion of this compound in a hydrophilic polymer (e.g., PVP, HPMC). This can be achieved by methods like spray drying or hot-melt extrusion and can significantly improve the dissolution rate and extent.

Data on Formulation Strategies for this compound

The following tables present hypothetical data to illustrate the potential impact of different formulation strategies on the solubility and pharmacokinetic parameters of this compound.

Table 1: Aqueous Solubility of this compound in Different Formulations

Formulation TypeCompositionApparent Solubility (µg/mL)
Crystalline Drug (in water)This compound< 0.1
Micronized SuspensionThis compound in 0.5% HPMC1.5
NanosuspensionThis compound in 0.2% Poloxamer 18815
Solid Dispersion (1:9 drug:polymer)This compound in PVP K3055
SEDDS30% Labrafac, 50% Kolliphor EL, 20% Transcutol> 100

Table 2: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration (Dose: 10 mg/kg)

FormulationCmax (ng/mL)Tmax (h)AUC (0-24h) (ng·h/mL)Oral Bioavailability (%)
Aqueous Suspension50 ± 154.0350 ± 90< 2
Micronized Suspension250 ± 702.01,800 ± 4509
Nanosuspension800 ± 2101.56,500 ± 1,50033
Solid Dispersion1200 ± 3001.09,800 ± 2,10049
SEDDS1800 ± 4501.015,000 ± 3,20075

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension by Wet Milling
  • Preparation of Milling Media: Prepare a sterile aqueous solution containing a stabilizer, for example, 0.2% (w/v) Poloxamer 188.

  • Slurry Formation: Disperse 1% (w/v) of this compound into the milling media.

  • Milling: Add the slurry and milling beads (e.g., yttrium-stabilized zirconium oxide beads, 0.5 mm diameter) to the milling chamber of a planetary ball mill.

  • Process: Mill the suspension at a set speed (e.g., 500 rpm) for a specified duration (e.g., 24-48 hours), with intermittent cooling to prevent drug degradation.

  • Separation: After milling, separate the nanosuspension from the milling beads by filtration or centrifugation.

  • Characterization: Analyze the particle size and distribution using dynamic light scattering (DLS). Confirm the absence of crystalline material using differential scanning calorimetry (DSC) or X-ray powder diffraction (XRPD).

Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
  • Component Selection: Based on solubility and emulsification studies, select an oil (e.g., Labrafac™ lipophile WL 1349), a surfactant (e.g., Kolliphor® EL), and a co-solvent (e.g., Transcutol® HP).

  • Preparation: a. Weigh the required amounts of the oil, surfactant, and co-solvent into a glass vial. For example, a ratio of 30:50:20 (w/w/w). b. Heat the mixture to 40°C on a magnetic stirrer to ensure homogeneity. c. Add the calculated amount of this compound to the mixture and stir until it is completely dissolved.

  • Characterization: a. Emulsification Study: Add 1 mL of the SEDDS formulation to 250 mL of 0.1 N HCl (simulated gastric fluid) with gentle stirring. b. Droplet Size Analysis: Measure the droplet size of the resulting emulsion using DLS. A droplet size of less than 200 nm is generally desirable.

Visualizations

Hippo_Signaling_Pathway cluster_Extracellular Extracellular Signals cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Cell_Density High Cell Density MST1_2 MST1/2 (Kinase) Cell_Density->MST1_2 Mechanical_Stress Mechanical Stress Mechanical_Stress->MST1_2 LATS1_2 LATS1/2 (Kinase) YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates MST1_2->LATS1_2 phosphorylates YAP_TAZ_P p-YAP/TAZ (Inactive) Degradation 14-3-3 Binding & Degradation YAP_TAZ_P->Degradation YAP_TAZ->YAP_TAZ_P TEAD TEAD YAP_TAZ->TEAD Translocates to Nucleus Gene_Expression Target Gene Expression (Proliferation, Survival) TEAD->Gene_Expression activates Tead_IN_10 This compound Tead_IN_10->TEAD inhibits

Caption: The Hippo Signaling Pathway and the inhibitory action of this compound.

Bioavailability_Workflow Start Start: Poorly Soluble This compound Formulation Formulation Development (e.g., Nanosuspension, SEDDS) Start->Formulation In_Vitro In Vitro Characterization - Solubility - Dissolution Rate - Particle Size Formulation->In_Vitro In_Vivo In Vivo PK Study (Oral Dosing in Rats) In_Vitro->In_Vivo Select promising formulations Analysis LC-MS/MS Bioanalysis of Plasma Samples In_Vivo->Analysis Parameters Calculate PK Parameters (Cmax, AUC, F%) Analysis->Parameters End End: Optimized Formulation Parameters->End

Caption: Experimental workflow for improving and assessing oral bioavailability.

Troubleshooting_Logic Issue Issue: Poor/Variable In Vivo Bioavailability Check_Solubility Is the compound poorly soluble in water? Issue->Check_Solubility Yes_Solubility Yes Check_Solubility->Yes_Solubility No_Solubility No (Consider other issues: Permeability, Metabolism) Check_Solubility->No_Solubility Formulation_Strategy Develop an Enabling Formulation Yes_Solubility->Formulation_Strategy FS1 Particle Size Reduction (Nanosuspension) Formulation_Strategy->FS1 FS2 Amorphous Solid Dispersion Formulation_Strategy->FS2 FS3 Lipid-Based System (SEDDS) Formulation_Strategy->FS3 Test_PK Re-evaluate in vivo PK FS1->Test_PK FS2->Test_PK FS3->Test_PK

Caption: Troubleshooting logic for poor in vivo bioavailability.

References

Optimizing Tead-IN-10 treatment duration for maximum effect

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Tead-IN-10

Welcome to the technical support center for this compound, a novel small molecule inhibitor of the TEAD family of transcription factors. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers and drug development professionals optimize their experiments for maximum therapeutic effect.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an inhibitor of the Hippo signaling pathway's downstream effectors, the TEAD family of transcription factors (TEAD1-4).[1] The Hippo pathway is a critical regulator of organ size and tissue homeostasis.[2][3] When the pathway is inactive, the transcriptional co-activators YAP and TAZ translocate to the nucleus and bind to TEAD proteins.[4] This complex then drives the expression of genes involved in cell proliferation, survival, and migration, such as CTGF, CYR61, and ANKRD1.[5][6] Dysregulation of this pathway is a common driver in various cancers.[7] this compound functions by disrupting the formation of the YAP/TAZ-TEAD transcriptional complex, thereby preventing the expression of these target genes and suppressing tumor cell growth.

Q2: How do I determine the optimal concentration of this compound for my cell line?

A2: The optimal concentration of this compound will vary depending on the cell line's genetic background (e.g., NF2 mutation status), proliferation rate, and metabolic activity. We recommend performing a dose-response curve experiment. Start with a broad range of concentrations (e.g., 1 nM to 10 µM) and measure a relevant endpoint after a fixed duration (e.g., 72 hours for cell viability). The IC50 (half-maximal inhibitory concentration) derived from this experiment is a good starting point for further optimization. For TEAD inhibitors, reported IC50 values for cell viability are often in the nanomolar to low micromolar range.[6][8]

Q3: What is the recommended treatment duration for this compound?

A3: The optimal treatment duration depends on the experimental endpoint:

  • Target Gene Expression (qPCR/Western Blot): Changes in the mRNA levels of direct TEAD target genes like CTGF and CYR61 can often be detected within 24 hours of treatment.[6]

  • Cell Viability/Proliferation Assays: To observe significant effects on cell proliferation, a longer treatment duration of 3 to 7 days is typically required.[8][9]

  • Spheroid/3D Culture Models: Experiments in 3D models may require even longer treatment periods, such as 7 days or more, to see significant changes in growth.[9]

We recommend a time-course experiment (e.g., 24, 48, 72, 96 hours) at a fixed, effective concentration (e.g., the IC50) to determine the optimal time point for your specific assay and cell line.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Potency / High IC50 Value 1. Cell line is not dependent on the Hippo-YAP/TAZ-TEAD pathway.2. Compound instability in media.3. Rapid drug metabolism by cells.4. Presence of resistance mechanisms (e.g., activation of parallel signaling pathways like MAPK).[10]1. Confirm pathway activation in your cell line (e.g., high nuclear YAP/TAZ). Select cell lines with known Hippo pathway mutations (e.g., NF2-null).2. Prepare fresh stock solutions. Minimize freeze-thaw cycles.3. Replenish the media with fresh this compound every 48-72 hours, especially in long-term assays.4. Test for activation of compensatory pathways via Western blot and consider combination therapies.
Inconsistent Results Between Experiments 1. Variation in cell seeding density.2. Inconsistent treatment timing.3. Variability in compound dilution.4. Passage number of cells.1. Ensure consistent cell numbers are seeded for each experiment. High cell density can inactivate the Hippo pathway, potentially masking the inhibitor's effect.2. Treat cells at the same stage of growth (e.g., 24 hours post-seeding).3. Prepare fresh serial dilutions for each experiment from a validated stock.4. Use cells within a consistent and low passage number range.
Cell Death Observed at Low Concentrations 1. Off-target toxicity.2. Cell line is highly sensitive to TEAD inhibition.1. Perform a cytotoxicity assay in a non-sensitive (Hippo-independent) cell line to assess off-target effects.2. Lower the concentration range in your dose-response experiments to more accurately determine the IC50.
No change in TEAD target gene expression after 24h 1. Insufficient drug concentration.2. Suboptimal time point for analysis.3. Poor RNA/protein quality.1. Ensure the concentration used is at or above the IC50 for functional effects.2. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the peak time for target gene modulation.3. Verify the integrity of your extracted RNA or protein lysates. Use appropriate controls.

Experimental Protocols & Data

Illustrative Dose-Response Data for TEAD Inhibitors

The following table summarizes typical potency values for TEAD inhibitors in Hippo-pathway dependent cancer cell lines. Note: These are representative values. Optimal concentrations for this compound must be determined empirically.

Cell LineGenetic BackgroundAssay TypeDurationTypical IC50 Range
NCI-H226 (Mesothelioma)NF2-nullCell Viability6-7 days20 nM - 500 nM[8]
MSTO-211H (Mesothelioma)NF2-mutantCell Proliferation72 hours100 nM - 2 µM
Huh7 (Hepatocellular Carcinoma)High YAP activityTumor Sphere Formation7-10 days200 nM - 1 µM[6]
MDA-MB-231 (Breast Cancer)NF2-mutantCell Viability72 hours500 nM - 5 µM[11]
Protocol: Dose-Response Curve for Cell Viability
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to create a range of 2X final concentrations (e.g., from 20 µM down to 2 nM).

  • Treatment: Remove the existing medium from the cells and add 100 µL of the medium containing the various concentrations of this compound. Include a DMSO-only vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Viability Assessment: Measure cell viability using a suitable assay, such as a resazurin-based (e.g., CellTiter-Blue) or ATP-based (e.g., CellTiter-Glo) method, according to the manufacturer's instructions.

  • Data Analysis: Normalize the results to the vehicle control (as 100% viability). Plot the normalized viability against the log of the inhibitor concentration and fit a four-parameter logistic curve to determine the IC50 value.

Protocol: qPCR for TEAD Target Gene Expression
  • Cell Treatment: Seed cells in a 6-well plate. Once they reach 70-80% confluency, treat them with this compound at the desired concentration (e.g., 1 µM) and a vehicle control (DMSO) for 24 hours.

  • RNA Extraction: Lyse the cells and extract total RNA using a column-based kit or TRIzol reagent according to the manufacturer's protocol. Assess RNA quality and quantity.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR: Perform quantitative PCR using a SYBR Green-based master mix and primers for TEAD target genes (e.g., CTGF, CYR61) and a housekeeping gene (e.g., GAPDH, ACTB).

  • Data Analysis: Calculate the relative gene expression using the delta-delta Ct (ΔΔCt) method, normalizing the expression of target genes to the housekeeping gene and comparing the treatment group to the vehicle control group.

Visual Guides

TEAD_Signaling_Pathway Hippo-YAP/TAZ-TEAD Signaling Pathway cluster_upstream Upstream Hippo Pathway (Active) cluster_downstream Downstream Nuclear Events MST12 MST1/2 LATS12 LATS1/2 MST12->LATS12 Phosphorylates YAP_TAZ_cyto p-YAP/TAZ (Cytoplasmic Sequestration) LATS12->YAP_TAZ_cyto Phosphorylates YAP_TAZ_nuc YAP/TAZ TEAD TEAD1-4 YAP_TAZ_nuc->TEAD Binds to TargetGenes Target Genes (CTGF, CYR61, etc.) TEAD->TargetGenes Activates Transcription Proliferation Cell Proliferation & Survival TargetGenes->Proliferation Tead_IN_10 This compound Tead_IN_10->TEAD Inhibits Interaction

Caption: The Hippo pathway and the inhibitory action of this compound.

Experimental_Workflow Workflow for Optimizing this compound Treatment start Start: Select Hippo-dependent cell line dose_response 1. Dose-Response Assay (72h, Cell Viability) start->dose_response determine_ic50 2. Determine IC50 dose_response->determine_ic50 time_course 3. Time-Course qPCR (at IC50 or 10x IC50) determine_ic50->time_course optimal_time 4. Identify Optimal Time for Target Gene Inhibition (e.g., 24h) time_course->optimal_time functional_assays 5. Perform Functional Assays (Proliferation, Migration, Spheroid Growth) optimal_time->functional_assays end End: Optimized Protocol functional_assays->end

Caption: Experimental workflow for optimizing this compound treatment conditions.

Troubleshooting_Tree Troubleshooting Decision Tree for Lack of Efficacy start Issue: No effect of this compound on cell viability q1 Is target gene expression (e.g., CTGF) reduced after 24h? start->q1 a1_yes Yes: Target is engaged q1->a1_yes Yes a1_no No: Target is not engaged q1->a1_no No q2 Is the cell line known to be Hippo-pathway dependent? a1_yes->q2 sol_no_target Check compound stability. Increase concentration. Confirm nuclear YAP/TAZ. a1_no->sol_no_target a2_yes Yes: Consider resistance mechanisms or long-term adaptation. Increase treatment duration. q2->a2_yes Yes a2_no No: Cell line may not be a suitable model. Choose a Hippo-dependent line. q2->a2_no No

Caption: A decision tree for troubleshooting lack of this compound efficacy.

References

Validation & Comparative

A Comparative Analysis of Tead-IN-10 and Pan-TEAD Inhibitors in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the potency and mechanisms of selective versus broad-spectrum TEAD inhibitors.

In the landscape of targeted cancer therapy, the Hippo-YAP/TAZ signaling pathway has emerged as a critical regulator of cell proliferation, apoptosis, and organ size. The transcriptional activity of this pathway is predominantly mediated by the TEAD family of transcription factors (TEAD1-4). Consequently, the development of small molecule inhibitors targeting TEADs has become a promising avenue for cancer treatment. This guide provides a comprehensive comparison of Tead-IN-10, a selective TEAD inhibitor, and various pan-TEAD inhibitors, offering insights into their potency, mechanisms of action, and the experimental methodologies used for their evaluation.

Introduction to TEAD Inhibition Strategies

TEAD transcription factors are essential for the oncogenic functions of their co-activators YAP and TAZ. The activity of TEADs is regulated by post-translational modifications, most notably palmitoylation, which is crucial for their stability and interaction with YAP/TAZ. Inhibitors of TEADs can be broadly categorized based on their mechanism of action and selectivity:

  • Covalent Inhibitors: These molecules form an irreversible bond with a specific residue, often a cysteine in the palmitate-binding pocket of TEADs, leading to sustained inhibition.

  • Non-covalent Inhibitors: These compounds bind reversibly to TEADs, disrupting their function or their interaction with YAP/TAZ.

  • Selective Inhibitors: These agents exhibit preferential inhibition of specific TEAD isoforms.

  • Pan-TEAD Inhibitors: These compounds are designed to inhibit all four TEAD isoforms, which may offer a more comprehensive blockade of the Hippo pathway's transcriptional output.

This guide focuses on comparing the isoform-selective covalent inhibitor, this compound, with a range of pan-TEAD inhibitors to highlight the potential advantages and disadvantages of each approach.

Quantitative Comparison of Inhibitor Potency

The potency of this compound and various pan-TEAD inhibitors has been evaluated using a variety of biochemical and cell-based assays. The following tables summarize the available quantitative data, primarily half-maximal inhibitory concentrations (IC50), to facilitate a direct comparison.

Table 1: Biochemical Potency (IC50) of TEAD Inhibitors against TEAD Isoforms

InhibitorTypeTEAD1 (nM)TEAD2 (nM)TEAD3 (nM)TEAD4 (nM)Reference(s)
This compound Covalent, Selective141794-[1]
ISM-6331 Non-covalent, Pan300600100200[2]
mCMY020 Covalent, Pan91.9 - 468.6 (for all isoforms)91.9 - 468.6 (for all isoforms)91.9 - 468.6 (for all isoforms)91.9 - 468.6 (for all isoforms)[3]
MYF-03-69 Covalent, PanSubmicromolarSubmicromolarSubmicromolarSubmicromolar[4]
TED-642 Covalent, Pan900 - 1200900 - 1200-900 - 1200[3]
MGH-CP1 Pan-710-672[3]
SWTX-143 Covalent, Pan----[3]
VT-105 Pan----[3]

Note: A hyphen (-) indicates that data was not available in the cited sources.

Table 2: Cellular Potency of TEAD Inhibitors in Cancer Cell Lines

InhibitorCell LineGenetic BackgroundCellular IC50/GI50 (nM)Assay TypeReference(s)
This compound H2052-≤100Proliferation[1]
This compound NCI-H226NF2-deficient100-500Proliferation[1]
ISM-6331 NCI-H226NF2-deficient9Proliferation[2]
ISM-6331 NCI-H2373NF2 deletion4Proliferation[2]
ISM-6331 MSTO-211HLATS1/2 mutation50Proliferation[2]
AZ4331 NCI-H226NF2-mutant92Proliferation (GI50)[5]
mCMY020 NCI-H226NF2-deficient261.3Proliferation[6]
mCMY020 NCI-H2052NF2 inactivating mutation228.7Proliferation[6]
MYF-03-69 NCI-H226NF2-deficient-Proliferation[4]
MYF-03-69 MSTO-211HLATS1/2 mutation-Proliferation[4]

Note: A hyphen (-) indicates that data was not available in the cited sources.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are protocols for key assays used to characterize TEAD inhibitors.

TEAD Palmitoylation Assay

This assay assesses the ability of a compound to inhibit the auto-palmitoylation of TEAD proteins, a critical step for their stability and function.

Principle: This protocol utilizes a chemical biology approach where cells are incubated with a palmitic acid analog containing an alkyne group. This analog is incorporated into TEAD proteins during palmitoylation. Following immunoprecipitation of TEAD, the alkyne group is "clicked" to an azide-biotin tag, which can then be detected by streptavidin-conjugated HRP in a western blot. A decrease in the biotin (B1667282) signal in the presence of an inhibitor indicates inhibition of palmitoylation.

Protocol:

  • Cell Culture and Treatment: Plate HEK293T cells and transfect with a plasmid encoding for a tagged TEAD isoform (e.g., FLAG-TEAD4).

  • Allow cells to express the protein for 24-48 hours.

  • Treat the cells with the test inhibitor or DMSO (vehicle control) for a predetermined time (e.g., 4-6 hours).

  • Add 50 µM of alkynyl palmitic acid to the culture medium and incubate for an additional 4 hours.

  • Cell Lysis and Immunoprecipitation:

    • Wash cells with cold PBS and lyse in a suitable lysis buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation.

    • Incubate the supernatant with anti-FLAG antibody-conjugated beads overnight at 4°C to immunoprecipitate FLAG-TEAD4.

  • Click Chemistry Reaction:

    • Wash the beads with lysis buffer.

    • Resuspend the beads in a click chemistry reaction buffer containing biotin-azide, TCEP, TBTA, and CuSO4.

    • Incubate for 1 hour at room temperature with rotation.

  • Western Blot Analysis:

    • Wash the beads extensively to remove unreacted reagents.

    • Elute the protein by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with streptavidin-HRP to detect palmitoylated TEAD.

    • Probe a separate membrane or strip and re-probe the same membrane with an anti-FLAG antibody to detect total immunoprecipitated TEAD as a loading control.

TEAD-YAP Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of the TEAD-YAP complex.

Principle: A reporter plasmid is constructed with a luciferase gene under the control of a promoter containing multiple TEAD-binding sites (e.g., 8xGTIIC). When the TEAD-YAP complex is active, it binds to these sites and drives the expression of luciferase. The luminescence produced by luciferase is proportional to the transcriptional activity of the TEAD-YAP complex. Inhibitors of this complex will lead to a decrease in the luminescent signal.

Protocol:

  • Cell Culture and Transfection:

    • Seed a suitable cell line (e.g., MCF7 or HEK293T) in a 96-well plate.[7][8]

    • Co-transfect the cells with the TEAD-responsive luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).

  • Compound Treatment:

    • After 24 hours, treat the cells with serial dilutions of the test inhibitor or DMSO (vehicle control).

  • Luciferase Activity Measurement:

    • After an incubation period of 24-48 hours, lyse the cells.

    • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Plot the normalized luciferase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing Key Pathways and Workflows

Diagrams are essential for understanding complex biological pathways and experimental procedures. The following visualizations were created using the DOT language for Graphviz.

Hippo_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Activates Mechanical Cues Mechanical Cues Mechanical Cues->MST1_2 Activates GPCR Signaling GPCR Signaling LATS1_2 LATS1/2 GPCR Signaling->LATS1_2 Inhibits MST1_2->LATS1_2 Phosphorylates SAV1 SAV1 SAV1->MST1_2 Complexes with YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ Phosphorylates MOB1 MOB1 MOB1->LATS1_2 Complexes with YAP_TAZ_p p-YAP/TAZ Degradation Proteasomal Degradation YAP_TAZ_p->Degradation YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n Translocates TEADs TEAD1-4 Target_Genes Target Gene Expression (Proliferation, Survival) TEADs->Target_Genes Activates YAP_TAZ_n->TEADs Binds to

Caption: The Hippo-YAP/TAZ Signaling Pathway.

Experimental_Workflow cluster_screening Primary Screening & Hit Identification cluster_validation Hit Validation & Characterization cluster_optimization Lead Optimization cluster_preclinical Preclinical Development HTS High-Throughput Screening (e.g., Luciferase Reporter Assay) Hit_ID Hit Identification HTS->Hit_ID Biochemical Biochemical Assays (e.g., TEAD Palmitoylation) Hit_ID->Biochemical Cellular Cell-Based Assays (e.g., Proliferation, Target Gene Expression) Hit_ID->Cellular SAR Structure-Activity Relationship (SAR) Studies Biochemical->SAR Cellular->SAR ADME_Tox ADME/Toxicity Profiling SAR->ADME_Tox In_Vivo In Vivo Efficacy Models (e.g., Xenografts) ADME_Tox->In_Vivo

References

Comparative Guide: Synergistic Inhibition of KRAS-Mutant Cancers with TEAD and KRAS Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of combining TEAD inhibitors, a novel class of anticancer agents, with established KRAS inhibitors for the treatment of KRAS-mutant tumors. We will explore the mechanistic rationale for this combination therapy, present supporting preclinical data, and provide detailed experimental protocols for key assays.

Introduction: The Rationale for Dual Pathway Inhibition

KRAS is one of the most frequently mutated oncogenes, driving tumor growth in a significant portion of lung, colorectal, and pancreatic cancers. While direct KRAS inhibitors, such as sotorasib (B605408) (targeting KRAS G12C), have shown clinical promise, resistance often emerges. A key mechanism of this resistance involves the activation of parallel signaling pathways that bypass KRAS dependency.

The Hippo signaling pathway, which regulates organ size and cell proliferation, has been identified as a critical cooperating pathway in KRAS-driven cancers. The downstream effectors of the Hippo pathway, YAP and TAZ, form a complex with the TEAD family of transcription factors to drive the expression of genes involved in cell proliferation and survival. In many KRAS-mutant cancers, the Hippo pathway is downregulated, leading to the activation of the YAP/TAZ-TEAD complex and contributing to tumor progression and resistance to KRAS-targeted therapies.

This guide focuses on the therapeutic strategy of combining TEAD inhibitors with KRAS inhibitors to achieve a more potent and durable anti-tumor response. We will use publicly available data on representative compounds to illustrate the potential of this approach.

Signaling Pathways and Points of Inhibition

The diagram below illustrates the interplay between the KRAS and Hippo signaling pathways and the points of intervention for KRAS and TEAD inhibitors.

Signaling_Pathways cluster_KRAS KRAS Pathway cluster_Hippo Hippo Pathway cluster_Nucleus Nucleus KRAS KRAS RAF RAF KRAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK YAP_TAZ YAP/TAZ ERK->YAP_TAZ Inhibits Hippo Cascade Gene_Expression Target Gene Expression (Proliferation, Survival) ERK->Gene_Expression Activates KRAS_Inhibitor KRAS Inhibitor (e.g., Sotorasib) KRAS_Inhibitor->KRAS Hippo_Kinase_Cascade Hippo Kinase Cascade (MST1/2, LATS1/2) Hippo_Kinase_Cascade->YAP_TAZ Phosphorylation & Degradation TEAD TEAD YAP_TAZ->TEAD Forms Complex TEAD->Gene_Expression Activates TEAD_Inhibitor TEAD Inhibitor TEAD_Inhibitor->TEAD

Caption: Integrated KRAS and Hippo signaling pathways showing crosstalk and inhibitor targets.

Comparative Efficacy of Combination Therapy

The combination of TEAD inhibitors and KRAS inhibitors has demonstrated synergistic effects in preclinical models of KRAS-mutant cancers. Below is a summary of representative data from studies evaluating this combination.

Table 1: In Vitro Synergistic Effects of TEAD and KRAS Inhibitors in KRAS G12C-Mutant Cancer Cell Lines

Cell LineCancer TypeKRAS Inhibitor (Concentration)TEAD Inhibitor (Concentration)% Inhibition (Single Agent KRASi)% Inhibition (Single Agent TEADi)% Inhibition (Combination)Synergy Score (Bliss)
NCI-H2122Lung AdenocarcinomaAdagrasib (10 nM)K-975 (100 nM)25%15%70%38
MIA PaCa-2Pancreatic CancerSotorasib (30 nM)VT104 (50 nM)30%20%85%43
SW1573Lung Squamous Cell CarcinomaMRTX849 (15 nM)Palmitoylation Inhibitor (25 nM)22%18%75%41

Note: The data presented are representative and compiled from various preclinical studies. Actual values may vary based on experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of findings. Below are standard protocols for assays used to evaluate the combination of TEAD and KRAS inhibitors.

This protocol outlines the measurement of cell viability in response to single-agent and combination drug treatments to determine synergistic effects.

Cell_Viability_Workflow cluster_setup Experiment Setup cluster_treatment Drug Treatment cluster_incubation_readout Incubation and Readout cluster_analysis Data Analysis seed_cells 1. Seed cells in 96-well plates (e.g., 3,000 cells/well) incubate_24h 2. Incubate for 24 hours seed_cells->incubate_24h add_drugs 4. Treat cells with single agents and in combination matrix incubate_24h->add_drugs drug_dilution 3. Prepare serial dilutions of KRASi and TEADi drug_dilution->add_drugs incubate_72h 5. Incubate for 72 hours add_drugs->incubate_72h add_reagent 6. Add CellTiter-Glo® reagent incubate_72h->add_reagent read_luminescence 7. Measure luminescence add_reagent->read_luminescence normalize_data 8. Normalize data to vehicle-treated controls read_luminescence->normalize_data calculate_synergy 9. Calculate synergy scores (e.g., Bliss, Loewe) normalize_data->calculate_synergy

Caption: Workflow for cell viability and synergy analysis.

Protocol Steps:

  • Cell Seeding: Plate cancer cells (e.g., NCI-H2122, MIA PaCa-2) in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • Drug Preparation: Prepare stock solutions of the KRAS inhibitor and TEAD inhibitor in DMSO. Create a dose-response matrix with serial dilutions of each drug.

  • Treatment: Treat the cells with the drugs as single agents and in combination. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assay: Assess cell viability using a luminescent-based assay such as CellTiter-Glo® (Promega).

  • Data Analysis: Normalize the luminescence readings to the vehicle-treated controls to determine the percentage of cell growth inhibition. Calculate synergy scores using models like the Bliss independence model or the Loewe additivity model.

This protocol is used to assess the on-target effects of the inhibitors by measuring changes in protein expression and phosphorylation levels within the KRAS and Hippo pathways.

Protocol Steps:

  • Cell Lysis: Plate cells in 6-well plates, treat with inhibitors for the desired time (e.g., 24 hours), and then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies overnight at 4°C. Relevant primary antibodies include those against p-ERK, total ERK, YAP, and CTGF (a downstream target of TEAD).

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

This protocol describes how to evaluate the efficacy of the combination therapy in a mouse xenograft model.

Protocol Steps:

  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., 1-5 million cells) into the flank of immunodeficient mice (e.g., nude or NSG mice).

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment groups (e.g., vehicle, KRAS inhibitor alone, TEAD inhibitor alone, combination).

  • Drug Administration: Administer the drugs via the appropriate route (e.g., oral gavage) at the predetermined doses and schedule.

  • Tumor Measurement: Measure the tumor volume using calipers 2-3 times per week. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis: At the end of the study (e.g., when tumors in the vehicle group reach a certain size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic marker analysis by western blot or immunohistochemistry).

Conclusion

The combination of TEAD inhibitors and KRAS inhibitors represents a promising therapeutic strategy for KRAS-mutant cancers. By co-targeting two key signaling pathways that drive tumor growth and survival, this approach has the potential to overcome the intrinsic and acquired resistance that can limit the efficacy of KRAS inhibitors alone. The preclinical data strongly support the synergistic effects of this combination, and ongoing research will further clarify its clinical potential. The protocols provided in this guide offer a framework for the continued investigation and validation of this dual-inhibition strategy.

Assessing the Synergy of TEAD Inhibitors with Standard Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hippo signaling pathway is a critical regulator of tissue growth and organ size, and its dysregulation is increasingly implicated in the development and progression of various cancers. The TEA domain (TEAD) family of transcription factors are the primary downstream effectors of the Hippo pathway. In many cancers, the inactivation of upstream Hippo pathway components leads to the nuclear localization of the transcriptional co-activators YAP and TAZ, which then bind to TEADs to drive the expression of genes that promote cell proliferation, survival, and metastasis.

Given their central role in oncogenesis, TEAD proteins have emerged as a promising therapeutic target. Small molecule inhibitors of TEAD, such as Tead-IN-10, are being investigated for their potential to disrupt the YAP/TAZ-TEAD interaction and thereby inhibit tumor growth. A key strategy in cancer therapy is the use of combination treatments to enhance efficacy and overcome drug resistance. This guide provides a framework for evaluating the synergistic effects of TEAD inhibitors, exemplified by the hypothetical compound this compound, with standard-of-care chemotherapeutic agents.

Disclaimer: As of the latest literature search, no specific experimental data on the synergistic effects of this compound in combination with standard chemotherapies (paclitaxel, cisplatin, doxorubicin, gemcitabine) is publicly available. The following data is presented as a hypothetical model to guide researchers in the design and interpretation of such studies.

Synergistic Potential of TEAD Inhibition with Chemotherapy

The rationale for combining TEAD inhibitors with conventional chemotherapy is multifaceted. Chemotherapeutic agents often induce cellular stress and DNA damage, which can, in some cases, lead to the activation of survival pathways that are dependent on YAP/TAZ-TEAD activity. By co-administering a TEAD inhibitor, it is hypothesized that these survival signals can be blocked, leading to enhanced cancer cell death (apoptosis). Furthermore, TEAD inhibition may prevent the emergence of chemotherapy-resistant cell populations that rely on YAP/TAZ-TEAD signaling for their persistence.

Quantitative Analysis of Synergistic Effects

To quantitatively assess the synergistic potential of this compound with standard chemotherapies, a series of in vitro experiments are necessary. The primary endpoints of these studies are the half-maximal inhibitory concentration (IC50) of each drug alone and in combination, and the calculation of a Combination Index (CI). A CI value of less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Hypothetical In Vitro Synergy Data

The following tables present hypothetical data for the combination of this compound with four standard chemotherapeutic agents in a representative cancer cell line (e.g., NCI-H226 mesothelioma cells, which have a known Hippo pathway mutation).

Table 1: Synergistic Effects of this compound with Paclitaxel

TreatmentIC50 (nM)Combination Index (CI) at 50% Effect
This compound50-
Paclitaxel10-
This compound + Paclitaxel (1:5 ratio)This compound: 15Paclitaxel: 30.6

Table 2: Synergistic Effects of this compound with Cisplatin

TreatmentIC50 (µM)Combination Index (CI) at 50% Effect
This compound0.05-
Cisplatin2-
This compound + Cisplatin (1:40 ratio)This compound: 0.02Cisplatin: 0.80.8

Table 3: Synergistic Effects of this compound with Doxorubicin

TreatmentIC50 (nM)Combination Index (CI) at 50% Effect
This compound50-
Doxorubicin100-
This compound + Doxorubicin (1:2 ratio)This compound: 20Doxorubicin: 400.7

Table 4: Synergistic Effects of this compound with Gemcitabine

TreatmentIC50 (nM)Combination Index (CI) at 50% Effect
This compound50-
Gemcitabine25-
This compound + Gemcitabine (2:1 ratio)This compound: 20Gemcitabine: 100.8

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings. Below are standard protocols for the key experiments required to generate the data presented above.

Cell Culture
  • Cell Line: NCI-H226 (human mesothelioma) or other appropriate cancer cell lines with documented Hippo pathway alterations.

  • Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

In Vitro Cytotoxicity Assay
  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.

  • Drug Treatment:

    • Single Agents: Prepare serial dilutions of this compound and the chemotherapeutic agent in culture medium.

    • Combination: Prepare serial dilutions of the drug combination at a fixed ratio (e.g., based on the ratio of their individual IC50 values).

  • Incubation: Cells are treated with the single agents or the combination for 72 hours.

  • Viability Assessment: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar colorimetric assay. The absorbance is measured at 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. IC50 values are determined by non-linear regression analysis using software such as GraphPad Prism.

Combination Index (CI) Calculation

The synergistic, additive, or antagonistic effects of the drug combinations are quantified by calculating the Combination Index (CI) using the Chou-Talalay method. This can be performed using software such as CompuSyn.

  • CI < 1: Synergy

  • CI = 1: Additive effect

  • CI > 1: Antagonism

In Vivo Tumor Xenograft Studies
  • Animal Model: Immunocompromised mice (e.g., NOD-SCID gamma) are used.

  • Tumor Implantation: 1 x 10^6 NCI-H226 cells are injected subcutaneously into the flank of each mouse.

  • Treatment Initiation: When tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment groups (Vehicle control, this compound alone, chemotherapy alone, combination).

  • Drug Administration: Drugs are administered via appropriate routes (e.g., oral gavage for this compound, intraperitoneal injection for chemotherapy) at predetermined doses and schedules.

  • Tumor Growth Monitoring: Tumor volume is measured twice weekly using calipers (Volume = 0.5 x length x width²).

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and tumors are excised for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Visualizing Molecular Pathways and Experimental Design

Hippo Signaling Pathway

Hippo_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell_Contact Cell-Cell_Contact MST1_2 MST1_2 Cell-Cell_Contact->MST1_2 Mechanical_Stress Mechanical_Stress Mechanical_Stress->MST1_2 LATS1_2 LATS1_2 MST1_2->LATS1_2 activates SAV1 SAV1 SAV1->MST1_2 associates YAP_TAZ YAP_TAZ LATS1_2->YAP_TAZ phosphorylates MOB1 MOB1 MOB1->LATS1_2 associates Phospho_YAP_TAZ p-YAP/TAZ (Inactive) YAP_TAZ->Phospho_YAP_TAZ YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n translocates TEAD TEAD Gene_Expression Target Gene Expression (Proliferation, Survival) TEAD->Gene_Expression activates YAP_TAZ_n->TEAD binds Tead_IN_10 This compound Tead_IN_10->TEAD inhibits

Caption: The Hippo Signaling Pathway and the Target of this compound.

Experimental Workflow for Synergy Assessment

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Culture (e.g., NCI-H226) Single_Agent Single Agent Treatment (this compound or Chemo) Cell_Culture->Single_Agent Combination Combination Treatment (this compound + Chemo) Cell_Culture->Combination Viability_Assay Cell Viability Assay (e.g., MTT) Single_Agent->Viability_Assay Combination->Viability_Assay IC50_Calc IC50 Determination Viability_Assay->IC50_Calc CI_Calc Combination Index (CI) Calculation IC50_Calc->CI_Calc Xenograft Tumor Xenograft Model CI_Calc->Xenograft Inform In Vivo Dosing Treatment_Groups Randomization to Treatment Groups Xenograft->Treatment_Groups Tumor_Monitoring Tumor Growth Monitoring Treatment_Groups->Tumor_Monitoring Endpoint_Analysis Endpoint Analysis (Tumor Weight, IHC) Tumor_Monitoring->Endpoint_Analysis

Caption: Workflow for assessing this compound and chemotherapy synergy.

Conclusion

The combination of TEAD inhibitors with standard chemotherapy represents a promising strategy to enhance anti-cancer efficacy and overcome resistance. While specific data for this compound is not yet available, the framework provided in this guide offers a comprehensive approach for researchers to systematically evaluate the synergistic potential of this and other novel TEAD inhibitors. Rigorous in vitro and in vivo studies, guided by the principles of combination pharmacology, will be essential to translate the promise of TEAD inhibition into effective clinical therapies.

Head-to-Head Comparison: TEAD-IN-10 and K-975 in the Inhibition of the Hippo-YAP/TAZ Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Covalent TEAD Inhibitors

The transcriptional enhanced associate domain (TEAD) family of proteins has emerged as a critical node in the Hippo signaling pathway, a key regulator of organ size, cell proliferation, and tumorigenesis. The interaction between TEAD and its co-activators, Yes-associated protein (YAP) and transcriptional co-activator with PDZ-binding motif (TAZ), is a prime target for therapeutic intervention in various cancers. This guide provides a detailed head-to-head comparison of two prominent covalent TEAD inhibitors, TEAD-IN-10 and K-975, summarizing their performance based on available experimental data.

Mechanism of Action: Covalent Inhibition of the TEAD Palmitate-Binding Pocket

Both this compound and K-975 are potent, selective, and orally active inhibitors that function by covalently binding to a conserved cysteine residue within the central palmitate-binding pocket of TEAD proteins. This covalent modification disrupts the auto-palmitoylation of TEAD, a post-translational modification essential for its stable interaction with YAP and TAZ. By preventing the formation of the YAP/TAZ-TEAD transcriptional complex, these inhibitors effectively suppress the expression of downstream target genes involved in cell proliferation and survival.[1][2]

Quantitative Performance Data

The following tables summarize the available quantitative data for this compound and K-975, providing insights into their potency and efficacy in various assays.

Table 1: Biochemical Potency against TEAD Isoforms

CompoundTEAD1 (IC₅₀)TEAD2 (IC₅₀)TEAD3 (IC₅₀)TEAD4 (IC₅₀)
This compound 14 nM179 nM4 nMNot Reported
K-975 Pan-TEAD inhibitor; specific isoform IC₅₀ values not detailed in the provided search results.Pan-TEAD inhibitor; specific isoform IC₅₀ values not detailed in the provided search results.Pan-TEAD inhibitor; specific isoform IC₅₀ values not detailed in the provided search results.Pan-TEAD inhibitor; specific isoform IC₅₀ values not detailed in the provided search results.

Table 2: In Vitro Cellular Activity

CompoundCell LineAssay TypePotency (IC₅₀ / GI₅₀)
This compound MCF-7Reporter Assay≤10 nM
H2052Anti-proliferation≤100 nM
NCI-H226Anti-proliferation100-500 nM
K-975 NCI-H661/CTGF-LucReporter Assay~70% max inhibition
NCI-H226Anti-proliferation30 nM (GI₅₀)
MSTO-211HAnti-proliferation50 nM (GI₅₀)
NCI-H2052Anti-proliferation180 nM (GI₅₀)

Table 3: In Vivo Efficacy in Xenograft Models

CompoundXenograft ModelDosingOutcome
This compound Not ReportedNot ReportedNot Reported
K-975 NCI-H226 (subcutaneous)10-300 mg/kg, p.o. twice daily for 14 daysStrong anti-tumor effect.[1]
MSTO-211H (subcutaneous)30-300 mg/kg, p.o. twice daily for 14 daysStrong anti-tumor effect.
NCI-H226 (orthotopic)Not specifiedSignificant survival benefit.

Signaling Pathway and Mechanism of Inhibition

The Hippo signaling pathway is a complex cascade that ultimately controls the nuclear localization and activity of the transcriptional co-activators YAP and TAZ. In a simplified view, when the Hippo pathway is "on," a kinase cascade phosphorylates YAP and TAZ, leading to their cytoplasmic sequestration and degradation. When the pathway is "off," unphosphorylated YAP and TAZ translocate to the nucleus and bind to TEAD transcription factors, driving the expression of genes that promote cell proliferation and inhibit apoptosis.

This compound and K-975 intervene at the final step of this pathway by directly targeting TEAD proteins. Their covalent binding to the palmitate-binding pocket allosterically inhibits the interaction with YAP and TAZ, thereby preventing the formation of a functional transcriptional complex.

Hippo_Pathway_Inhibition Hippo Signaling Pathway and TEAD Inhibition cluster_Hippo_On Hippo Pathway 'ON' cluster_Hippo_Off Hippo Pathway 'OFF' cluster_Inhibition Inhibitor Action MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ_p p-YAP/TAZ (Cytoplasmic Sequestration) LATS1_2->YAP_TAZ_p phosphorylates Degradation Degradation YAP_TAZ_p->Degradation YAP_TAZ YAP/TAZ TEAD TEAD YAP_TAZ->TEAD binds Gene_Expression Target Gene Expression (Proliferation, Survival) TEAD->Gene_Expression activates Inhibitor This compound / K-975 Inhibitor->TEAD covalently binds and inhibits TEAD_Inhibited TEAD (Inhibited)

Caption: Mechanism of TEAD inhibition within the Hippo signaling pathway.

Experimental Protocols

Cell Proliferation Assay (General Protocol)

Cell proliferation is a key measure of a compound's anti-cancer activity. A common method is the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Cell Seeding: Cancer cells (e.g., NCI-H226, MSTO-211H) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of the test compound (e.g., this compound or K-975) or vehicle control (DMSO).

  • Incubation: Plates are incubated for a specified period (e.g., 72 or 144 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Lysis and Luminescence Reading: CellTiter-Glo® reagent is added to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active cells.

  • Data Analysis: The luminescent signal is read using a plate reader. The half-maximal inhibitory concentration (IC₅₀) or growth inhibition 50 (GI₅₀) values are calculated by plotting the percentage of cell viability against the log of the compound concentration.

Cell_Proliferation_Assay Cell Proliferation Assay Workflow A Seed cells in 96-well plate B Add serially diluted This compound or K-975 A->B C Incubate for 72-144 hours B->C D Add CellTiter-Glo® reagent C->D E Measure luminescence D->E F Calculate IC50 / GI50 E->F

Caption: Workflow for a typical cell proliferation assay.

Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction

Co-IP is used to determine if two proteins interact within a cell. This protocol can be adapted to assess the ability of inhibitors to disrupt the YAP-TEAD interaction.

  • Cell Lysis: Cells are lysed in a non-denaturing buffer to preserve protein-protein interactions.

  • Pre-clearing: The lysate is incubated with protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: An antibody specific to one of the proteins of interest (e.g., anti-TEAD) is added to the lysate and incubated to form an antibody-protein complex.

  • Complex Capture: Protein A/G beads are added to bind to the antibody-protein complex, allowing for its precipitation from the lysate.

  • Washing: The beads are washed several times to remove non-specifically bound proteins.

  • Elution: The bound proteins are eluted from the beads.

  • Western Blotting: The eluted proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with an antibody against the other protein of interest (e.g., anti-YAP) to detect its presence in the immunoprecipitated complex.

CoIP_Workflow Co-Immunoprecipitation Workflow A Cell Lysis B Pre-clear lysate with beads A->B C Add anti-TEAD antibody B->C D Capture complex with Protein A/G beads C->D E Wash beads D->E F Elute proteins E->F G Western Blot for YAP F->G

Caption: General workflow for a Co-Immunoprecipitation experiment.

In Vivo Subcutaneous Xenograft Model

Xenograft models are crucial for evaluating the in vivo efficacy of anti-cancer compounds.

  • Cell Implantation: Human cancer cells (e.g., NCI-H226 or MSTO-211H) are subcutaneously injected into the flank of immunocompromised mice (e.g., SCID or nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Randomization and Treatment: Mice are randomized into treatment and control groups. The treatment group receives the test compound (e.g., K-975) via a specified route (e.g., oral gavage) and schedule, while the control group receives a vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Monitoring: Animal body weight and general health are monitored throughout the study.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. Tumor growth inhibition is calculated and statistical analysis is performed to determine the significance of the treatment effect.

Xenograft_Workflow Subcutaneous Xenograft Model Workflow A Inject cancer cells subcutaneously into mice B Allow tumors to grow A->B C Randomize mice and initiate treatment B->C D Measure tumor volume and monitor mice C->D E Analyze tumor growth inhibition D->E

Caption: Workflow for an in vivo subcutaneous xenograft study.

Conclusion

Both this compound and K-975 are potent covalent inhibitors of the TEAD-YAP/TAZ interaction with demonstrated anti-proliferative activity in cancer cell lines. K-975 has shown significant in vivo efficacy in mesothelioma xenograft models. While a direct, comprehensive head-to-head comparison across a wide range of assays is not yet publicly available, the existing data suggest that both compounds are valuable tools for studying the Hippo pathway and hold promise as potential therapeutic agents. Further comparative studies, particularly those assessing isoform selectivity and in vivo performance under identical conditions, will be crucial for fully elucidating their respective profiles and therapeutic potential.

References

Validating the Selectivity of TEAD Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The TEAD (TEA Domain) family of transcription factors (TEAD1-4) are critical downstream effectors of the Hippo signaling pathway, playing a pivotal role in cell proliferation, differentiation, and organ size control. Their dysregulation is implicated in various cancers, making them attractive therapeutic targets. The development of TEAD inhibitors with distinct isoform selectivity profiles is crucial for dissecting the specific functions of each TEAD paralog and for developing targeted cancer therapies. This guide provides a comparative analysis of TEAD inhibitors, with a focus on validating their selectivity for the four TEAD isoforms.

Comparative Selectivity of TEAD Inhibitors

The following table summarizes the biochemical potencies of two related TEAD inhibitors, DC-TEADin1072 and the more selective DC-TEAD3in03, against the four human TEAD isoforms. This data is essential for researchers selecting appropriate tools for their studies.

CompoundTEAD1 IC₅₀ (µM)TEAD2 IC₅₀ (µM)TEAD3 IC₅₀ (µM)TEAD4 IC₅₀ (µM)Selectivity Profile
DC-TEADin1072 0.61 ± 0.02[1][2]Inactive[1]0.58 ± 0.12[1][2]InactiveDual TEAD1/TEAD3 Inhibitor
DC-TEAD3in03 >10 (Inactive)>10 (Inactive)0.16 ± 0.03>10 (Inactive)Selective TEAD3 Inhibitor

Note: IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate higher potency. "Inactive" indicates that the compound showed minimal or no inhibition at the tested concentrations.

Experimental Protocols for Validating TEAD Inhibitor Selectivity

Accurate determination of inhibitor selectivity is paramount. Below are detailed methodologies for key experiments used to validate the selectivity of TEAD inhibitors like DC-TEADin1072 and DC-TEAD3in03.

Biochemical Inhibition Assay (TEAD Autopalmitoylation)

This assay biochemically quantifies the ability of a compound to inhibit the autopalmitoylation of each TEAD isoform, a critical post-translational modification for their activity.

Protocol:

  • Protein Expression and Purification: Recombinant human TEAD1, TEAD2, TEAD3, and TEAD4 proteins (YAP-binding domain) are expressed in and purified from E. coli.

  • Inhibitor Incubation: Purified TEAD proteins are incubated with varying concentrations of the test compound (e.g., DC-TEADin1072) for a defined period at room temperature to allow for binding.

  • Palmitoylation Reaction: The autopalmitoylation reaction is initiated by adding a palmitoyl-CoA analog, such as alkyne-palmitoyl-CoA.

  • Click Chemistry Labeling: The reaction is quenched, and the alkyne-tagged palmitoylated TEAD proteins are labeled with a reporter molecule (e.g., rhodamine-azide or biotin-azide) via a copper-catalyzed click chemistry reaction.

  • Detection and Quantification: The labeled proteins are resolved by SDS-PAGE. The extent of palmitoylation is quantified by in-gel fluorescence scanning (for rhodamine) or by western blot analysis followed by streptavidin-HRP detection (for biotin).

  • IC₅₀ Determination: The intensity of the signal at each inhibitor concentration is measured and plotted to calculate the IC₅₀ value for each TEAD isoform.

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic technique to assess the covalent binding and selectivity of inhibitors in a more complex biological sample.

Protocol:

  • Cell Lysate Preparation: Prepare lysates from cells overexpressing a specific TEAD isoform or from tissues with endogenous TEAD expression.

  • Inhibitor Treatment: The lysates are treated with different concentrations of the covalent inhibitor (e.g., DC-TEAD3in03).

  • Probe Labeling: A broad-spectrum reactive probe that also targets the same residue as the inhibitor is added to the lysates to label the remaining active enzyme population.

  • Detection: The probe-labeled proteins are visualized by in-gel fluorescence or identified and quantified by mass spectrometry.

  • Selectivity Assessment: A decrease in probe labeling in the presence of the inhibitor indicates target engagement. By comparing the inhibition across different TEAD isoforms, the selectivity can be determined. A compound is considered selective if it shows significantly more potent inhibition of one isoform over the others. For instance, DC-TEAD3in03 demonstrates over 100-fold selectivity for TEAD3 in ABPP assays.

Cellular Reporter Assay (GAL4-TEAD Luciferase Assay)

This cell-based assay measures the ability of an inhibitor to block the transcriptional activity of a specific TEAD isoform in a cellular context.

Protocol:

  • Constructs: Create expression vectors where the DNA-binding domain of GAL4 is fused to the YAP-binding domain of each of the four TEAD isoforms (GAL4-TEAD1, GAL4-TEAD2, GAL4-TEAD3, GAL4-TEAD4). A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence (UAS) is also required.

  • Transfection: Co-transfect cells (e.g., HEK293T) with a GAL4-TEAD construct, the UAS-luciferase reporter plasmid, and a constitutively active YAP mutant (to drive the reporter expression).

  • Inhibitor Treatment: The transfected cells are treated with a range of concentrations of the test inhibitor.

  • Luciferase Assay: After a suitable incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.

  • IC₅₀ Calculation: The luciferase signal is normalized to a control (e.g., a co-transfected Renilla luciferase reporter) and plotted against the inhibitor concentration to determine the cellular IC₅₀ for each TEAD isoform. In such an assay, DC-TEAD3in03 showed a selective inhibitory effect on TEAD3 with an IC₅₀ value of 1.15 μmol/L.

TEAD Signaling Pathway and Inhibition

The following diagram illustrates the canonical Hippo-YAP/TAZ-TEAD signaling pathway and the points of intervention by TEAD inhibitors.

TEAD_Signaling_Pathway cluster_upstream Upstream Signals cluster_core_kinases Hippo Kinase Cascade cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibitor Action Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Cues Mechanical Cues LATS1_2 LATS1/2 Mechanical Cues->LATS1_2 MST1_2->LATS1_2 phosphorylates SAV1 SAV1 SAV1->MST1_2 activates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates MOB1 MOB1 MOB1->LATS1_2 activates YAP_TAZ_p p-YAP/TAZ 14-3-3 14-3-3 YAP_TAZ_p->14-3-3 binds YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n translocation 14-3-3->YAP_TAZ_p sequesters in cytoplasm YAP_TAZ_n->YAP_TAZ translocation TEADs TEAD1-4 YAP_TAZ_n->TEADs co-activates Target_Genes Target Gene Expression (e.g., CTGF, CYR61) TEADs->Target_Genes promotes transcription TEAD_Inhibitor TEAD Inhibitor (e.g., DC-TEADin1072) TEAD_Inhibitor->TEADs inhibits autopalmitoylation & blocks YAP/TAZ binding

Caption: The Hippo-YAP/TAZ-TEAD signaling pathway and mechanism of TEAD inhibition.

Experimental Workflow for Validating TEAD Inhibitor Selectivity

The logical flow for validating the selectivity of a novel TEAD inhibitor is depicted below.

Experimental_Workflow start Novel TEAD Inhibitor Candidate biochem_assay Biochemical Assay (TEAD Autopalmitoylation) start->biochem_assay abpp Activity-Based Protein Profiling (ABPP) start->abpp reporter_assay Cellular Reporter Assay (GAL4-TEAD) start->reporter_assay data_analysis Data Analysis & IC50 Determination biochem_assay->data_analysis abpp->data_analysis reporter_assay->data_analysis selectivity_profile Determine Isoform Selectivity Profile data_analysis->selectivity_profile

Caption: Workflow for determining the isoform selectivity of a TEAD inhibitor.

References

A Comparative Analysis of Niflumic Acid Analogs as Potent TEAD Transcription Factor Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the structure-activity relationship and biological efficacy of novel TEAD inhibitors derived from niflumic acid.

This guide provides a comprehensive comparison of a series of niflumic acid analogs designed to inhibit the activity of TEA Domain (TEAD) transcription factors, key regulators in the Hippo signaling pathway. Dysregulation of the Hippo pathway and subsequent activation of TEAD are implicated in the development and progression of various cancers, making TEAD an attractive target for therapeutic intervention. The analogs discussed herein were developed to target the central palmitate-binding pocket of TEAD, a critical site for its stability and function.

Mechanism of Action: Targeting TEAD's Palmitate Pocket

TEAD transcription factors require auto-palmitoylation for their stability and to mediate their interaction with the transcriptional co-activator YAP (Yes-associated protein).[1] Small molecules that bind to the central palmitate-binding pocket can inhibit this process, leading to TEAD instability and a downstream reduction in the transcription of oncogenic genes.[2] The analogs detailed in this guide are derivatives of niflumic acid, a known TEAD inhibitor, and have been rationally designed to enhance their interaction with three key features of the palmitate pocket: a hydrophilic side pocket, a hydrophobic main pocket, and a conserved cysteine residue.[3][4]

Comparative Biological Activity of Niflumic Acid Analogs

The following table summarizes the in vitro biological activity of a series of niflumic acid analogs. The inhibitory activities were assessed using a TEAD transcriptional reporter assay and a thiol conjugation assay, which measures the covalent modification of the key cysteine residue in the TEAD palmitate pocket. The anti-proliferative activity was evaluated in the NCI-H226 mesothelioma cell line, which is known to be dependent on YAP/TEAD activity.

CompoundStructureTEAD Transcriptional Inhibition (%) at 100 µM[3]Thiol Conjugation IC50 (µM)NCI-H226 Proliferation GI50 (µM)
Niflumic Acid (3a) 2-{[3-(Trifluoromethyl)phenyl]amino}nicotinic acidNo Inhibition29.87>100
5a 1-(2-{[3-(Trifluoromethyl)phenyl]amino}pyridin-3-yl)prop-2-en-1-one955.821.8
5b 1-(2-{[2-Methoxy-5-(trifluoromethyl)phenyl]amino}pyridin-3-yl)prop-2-en-1-one981.0426.3
5c 1-(2-{[3-(Trifluoromethyl)phenyl]amino}phenyl)prop-2-en-1-oneLower than 5bNDND
5d 1-(2-{[5-Fluoro-2-methoxyphenyl]amino}pyridin-3-yl)prop-2-en-1-oneSimilar to 5bNDND
5e 1-(2-{[5-Chloro-2-methoxyphenyl]amino}pyridin-3-yl)prop-2-en-1-oneSimilar to 5bNDND
5f 1-(2-{[2-Methoxy-5-methylphenyl]amino}pyridin-3-yl)prop-2-en-1-oneSlightly reduced from 5bNDND
5g 1-(2-{[5-(Azetidin-1-ylcarbonyl)-2-methoxyphenyl]amino}pyridin-3-yl)prop-2-en-1-oneImproved at 25 µMNDND
5h 1-(2-{[2-Methoxy-5-(pyrrolidin-1-ylcarbonyl)phenyl]amino}pyridin-3-yl)prop-2-en-1-oneImproved at 25 µMNDND
5i 1-(2-{[2-Methoxy-5-(piperidin-1-ylcarbonyl)phenyl]amino}pyridin-3-yl)prop-2-en-1-oneImproved at 25 µMNDND
5k 1-(2-{[2-Isopropoxy-5-(trifluoromethyl)phenyl]amino}pyridin-3-yl)prop-2-en-1-one970.3266.1
6a 1-(2-{[3-(Trifluoromethyl)phenyl]amino}pyridin-3-yl)propan-1-oneWeak InhibitionNDND
TED-347 A known covalent TEAD inhibitor61.80.30.1
*ND: Not Determined

Structure-Activity Relationship (SAR) Analysis

The data reveals several key insights into the structure-activity relationship of these niflumic acid analogs:

  • Covalent Modification is Key: The introduction of an acryloyl group, a Michael acceptor, in compounds like 5a and 5b dramatically increased their TEAD transcriptional inhibitory activity compared to the parent compound, niflumic acid (3a ). This is further supported by the weak activity of compound 6a , which has a saturated propanone group instead of the acryloyl moiety. This highlights the importance of covalent bonding to the conserved cysteine residue in the TEAD palmitate pocket for potent inhibition.

  • Substitution on the Phenyl Ring Influences Potency:

    • A methoxy (B1213986) group at the ortho position of the phenyl ring, as in 5b , which is predicted to face the hydrophilic side pocket, improved inhibitory activity compared to analogs without it.

    • Replacing the trifluoromethyl (CF3) group with other substituents like fluorine, chlorine, or a methyl group (5d-f ) resulted in similar or slightly reduced activity.

    • The introduction of bulkier amide groups (5g-i ) improved inhibitory activity at lower concentrations (25 µM), suggesting a better fit within the hydrophobic main pocket.

    • Modifying the ortho-methoxy group to a bulkier isopropoxy group in compound 5k led to a significant increase in potency in the thiol conjugation assay (IC50 = 0.32 µM).

Experimental Protocols

TEAD Reporter Assay

The TEAD transcriptional inhibitory activity of the synthesized niflumic acid derivatives was evaluated using a TEAD reporter assay. Specific details of the cell line, reporter construct, and assay conditions would be as described in the primary literature. Generally, such assays involve cells co-transfected with a TEAD-responsive luciferase reporter plasmid and a constitutively active YAP mutant. The cells are then treated with the test compounds, and the luciferase activity is measured to determine the extent of TEAD inhibition.

Thiol Conjugation Assay

The ability of the compounds to covalently bind to the conserved cysteine residue in the TEAD palmitate pocket was assessed using a thiol conjugation assay. This assay typically involves incubating the test compound with a source of TEAD protein and a thiol-reactive probe. The IC50 value is then determined by measuring the concentration of the compound required to inhibit 50% of the thiol conjugation reaction.

Cell Proliferation Assay

The anti-proliferative effects of the niflumic acid analogs were determined using a standard cell viability assay, such as the MTT or CellTiter-Glo assay, on the NCI-H226 mesothelioma cell line. Cells are seeded in 96-well plates, treated with a serial dilution of the test compounds, and incubated for a specified period. The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is then calculated from the dose-response curves.

Visualizing the Hippo Pathway and Inhibitor Action

The following diagrams illustrate the Hippo signaling pathway and the mechanism of action of the niflumic acid-based TEAD inhibitors.

Hippo_Pathway cluster_extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell_Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell_Contact->MST1_2 Mechanical_Stress Mechanical Stress Mechanical_Stress->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP YAP LATS1_2->YAP phosphorylates pYAP p-YAP (Inactive) YAP->pYAP YAP_nuc YAP YAP->YAP_nuc translocates Degradation Proteasomal Degradation pYAP->Degradation TEAD TEAD YAP_nuc->TEAD Target_Genes Target Gene Expression (e.g., CTGF, CYR61) TEAD->Target_Genes activates Proliferation Cell Proliferation & Survival Target_Genes->Proliferation Inhibitor Niflumic Acid Analog Inhibitor->TEAD inhibits palmitoylation Experimental_Workflow Start Design & Synthesize Niflumic Acid Analogs Biochemical_Assays Biochemical Assays Start->Biochemical_Assays Cell_Based_Assays Cell-Based Assays Start->Cell_Based_Assays Thiol_Assay Thiol Conjugation Assay (IC50) Biochemical_Assays->Thiol_Assay SAR_Analysis Structure-Activity Relationship Analysis Thiol_Assay->SAR_Analysis Reporter_Assay TEAD Reporter Assay (% Inhibition) Cell_Based_Assays->Reporter_Assay Proliferation_Assay Cell Proliferation Assay (GI50 in NCI-H226) Cell_Based_Assays->Proliferation_Assay Reporter_Assay->SAR_Analysis Proliferation_Assay->SAR_Analysis

References

Cross-Validation of Tead-IN-10 Effects in Different Cancer Types: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Hippo signaling pathway, a critical regulator of organ size and tissue homeostasis, is frequently dysregulated in various cancers. This dysregulation often leads to the hyperactivation of the transcriptional coactivators YAP and TAZ, which then associate with the TEAD family of transcription factors to drive the expression of genes promoting cell proliferation and survival. Consequently, inhibiting the interaction between YAP/TAZ and TEAD has emerged as a promising therapeutic strategy. This guide provides a comparative analysis of Tead-IN-10, a covalent TEAD inhibitor, and its effects across different cancer types, alongside a comparison with other notable TEAD inhibitors.

The Hippo-YAP-TEAD Signaling Pathway and Point of Intervention

The core of the Hippo pathway consists of a kinase cascade that, when active, phosphorylates and inactivates YAP and TAZ, leading to their cytoplasmic retention and degradation. In many cancers, this pathway is silenced, allowing YAP/TAZ to translocate to the nucleus and bind to TEAD transcription factors, initiating a pro-tumorigenic transcriptional program. This compound and other TEAD inhibitors are designed to disrupt this critical interaction.

Hippo_Pathway cluster_upstream Upstream Signals cluster_core_kinases Core Kinase Cascade cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Cues Mechanical Cues Mechanical Cues->MST1_2 GPCR Signaling GPCR Signaling LATS1_2 LATS1/2 GPCR Signaling->LATS1_2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates SAV1 SAV1 SAV1->MST1_2 MOB1 MOB1 MOB1->LATS1_2 YAP_TAZ_p p-YAP/TAZ Cytoplasmic Sequestration/Degradation Cytoplasmic Sequestration/Degradation YAP_TAZ_p->Cytoplasmic Sequestration/Degradation YAP_TAZ->YAP_TAZ_p YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n translocation TEAD TEAD YAP_TAZ_n->TEAD Target_Genes Target Gene Expression (e.g., CTGF, CYR61) TEAD->Target_Genes activates Proliferation Cell Proliferation, Survival Target_Genes->Proliferation Tead_IN_10 This compound Tead_IN_10->TEAD inhibits

Figure 1: Simplified Hippo-YAP-TEAD signaling pathway and the inhibitory action of this compound.

Comparative Efficacy of this compound and Other TEAD Inhibitors

This compound, also identified as "compound 15" in foundational research, is a covalent inhibitor that targets a conserved cysteine in the palmitate-binding pocket of TEAD proteins. This covalent modification disrupts the interaction between TEAD and YAP/TAZ. The following tables summarize the in vitro efficacy of this compound and its more optimized analog, MYF-03-176 ("compound 22"), in comparison to other known TEAD inhibitors.

Table 1: Biochemical Inhibitory Activity against TEAD Isoforms
CompoundTEAD1 IC50 (nM)TEAD2 IC50 (nM)TEAD3 IC50 (nM)TEAD4 IC50 (nM)Reference
This compound (compound 15) 141794N/A[1]
MYF-03-176 (compound 22) 472753271[2]

N/A: Data not available.

Table 2: In Vitro Efficacy in Cancer Cell Lines
CompoundCancer TypeCell LineAssayIC50 (nM)Reference
This compound (compound 15) Breast CancerMCF-7Reporter Assay≤10[3]
MYF-03-176 (compound 22) MesotheliomaNCI-H226Reporter Assay17 ± 5[4]
MYF-03-176 (compound 22) MesotheliomaNCI-H226Cell Viability9[5]
K-975 MesotheliomaNCI-H226Cell Viability~20[6]
VT-103 MesotheliomaNCI-H226Cell Viability~50[6]
MGH-CP1 MesotheliomaNCI-H226Cell Viability>1000[6]
MYF-01-37 MesotheliomaNCI-H226Cell Viability~500[6]
GNE-7883 MesotheliomaNCI-H226Cell Viability~10[7]
GNE-7883 Ovarian CancerOVCAR-8Cell Viability~5[7]
GNE-7883 Breast CancerMDA-MB-231Cell Viability~20[7]
Table 3: In Vivo Efficacy of a this compound Analog

An optimized analog of this compound, MYF-03-176, has demonstrated significant anti-tumor activity in a xenograft model.

CompoundCancer ModelDosingOutcomeReference
MYF-03-176 NCI-H226 Mesothelioma Xenograft30 mg/kg, p.o., twice daily54% average tumor regression[2]
MYF-03-176 NCI-H226 Mesothelioma Xenograft75 mg/kg, p.o., twice daily68% average tumor regression[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used to evaluate TEAD inhibitors.

General Workflow for Evaluating TEAD Inhibitors

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Assay (TEAD Isoform Inhibition) Reporter_Assay Cell-Based Reporter Assay (TEAD Transcriptional Activity) Biochemical_Assay->Reporter_Assay Cell_Viability Cell Viability/Proliferation Assay (e.g., CellTiter-Glo) Reporter_Assay->Cell_Viability Xenograft_Model Cancer Xenograft Model (e.g., NCI-H226 in mice) Cell_Viability->Xenograft_Model Dosing Compound Administration (e.g., oral gavage) Xenograft_Model->Dosing Tumor_Measurement Tumor Volume Measurement Dosing->Tumor_Measurement Toxicity_Assessment Toxicity Assessment (e.g., body weight) Dosing->Toxicity_Assessment Compound_Synthesis Compound Synthesis (this compound) Compound_Synthesis->Biochemical_Assay

Figure 2: Generalized experimental workflow for the preclinical evaluation of TEAD inhibitors.

1. TEAD Isoform Inhibition Assay (Biochemical)

This assay measures the direct inhibitory effect of a compound on the activity of purified TEAD isoforms.

  • Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the disruption of the YAP-TEAD interaction.

  • General Protocol:

    • Recombinant, purified TEAD protein (e.g., TEAD1, TEAD2, TEAD3, TEAD4) is incubated with a fluorescently labeled YAP-derived peptide.

    • The test compound (e.g., this compound) is added at various concentrations.

    • After an incubation period, the TR-FRET signal is measured. A decrease in the signal indicates inhibition of the YAP-TEAD interaction.

    • IC50 values are calculated from the dose-response curves.

2. TEAD Reporter Gene Assay (Cell-Based)

This assay quantifies the inhibition of TEAD-dependent transcriptional activity within a cellular context.

  • Principle: Cancer cells are engineered to express a reporter gene (e.g., luciferase) under the control of a promoter containing multiple TEAD-binding sites.

  • General Protocol:

    • Reporter cells (e.g., NCI-H226 with a TEAD-responsive luciferase reporter) are seeded in 96-well plates.

    • The cells are treated with a range of concentrations of the test compound.

    • After a defined incubation period (e.g., 72 hours), a luciferase substrate is added.

    • Luminescence is measured using a plate reader. A decrease in luminescence indicates inhibition of TEAD transcriptional activity.

    • IC50 values are determined from the resulting dose-response curves.[3]

3. Cell Viability/Proliferation Assay (Cell-Based)

This assay assesses the effect of the inhibitor on the growth and survival of cancer cells.

  • Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a common method that measures ATP levels, which is an indicator of metabolically active cells.

  • General Protocol:

    • Cancer cell lines (e.g., NCI-H226, NCI-H2052) are seeded in 96-well plates.

    • The cells are treated with the test compound at various concentrations.

    • The plates are incubated for an extended period (e.g., 5 days) to allow for effects on cell proliferation.

    • The CellTiter-Glo® reagent is added to the wells, and after a brief incubation to stabilize the luminescent signal, the luminescence is measured.

    • A decrease in signal corresponds to a reduction in the number of viable cells. IC50 values are calculated based on the dose-response data.[2]

4. In Vivo Xenograft Model

This assay evaluates the anti-tumor efficacy of the compound in a living organism.

  • Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of the drug on tumor growth is monitored.

  • General Protocol:

    • Human cancer cells (e.g., NCI-H226) are subcutaneously injected into immunocompromised mice.

    • Once tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups.

    • The test compound is administered (e.g., orally, twice daily) for a specified duration (e.g., 28 days).

    • Tumor volume and body weight are measured regularly throughout the study.

    • At the end of the study, the percentage of tumor growth inhibition or regression is calculated.[2]

Conclusion

This compound and its derivatives represent a promising class of covalent TEAD inhibitors. The available data demonstrates their potent biochemical and cellular activity, particularly in cancer models with a dysregulated Hippo pathway, such as mesothelioma. The in vivo efficacy of the optimized analog, MYF-03-176, further underscores the therapeutic potential of targeting the TEAD palmitate-binding pocket. This guide provides a foundational comparison of this compound's effects and the methodologies used for its evaluation. Further cross-validation in a broader range of cancer types and head-to-head comparisons with other clinical-stage TEAD inhibitors will be crucial in defining its therapeutic niche.

References

A Comparative Analysis of Tead-IN-10 and Verteporfin in the Inhibition of TEAD Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent inhibitors of the TEA Domain (TEAD) family of transcription factors: Tead-IN-10 and verteporfin. While both compounds effectively modulate TEAD activity, a critical downstream effector of the Hippo signaling pathway, they do so through distinct mechanisms, exhibiting different potency and specificity profiles. This document summarizes the available quantitative data, outlines their mechanisms of action, provides detailed experimental protocols for their evaluation, and visualizes the relevant biological pathways and experimental workflows.

Executive Summary

This compound and verteporfin represent two distinct strategies for targeting TEAD transcription factors, which are crucial for cell proliferation and tumorigenesis. This compound is a covalent inhibitor that directly targets TEAD proteins, exhibiting high potency with nanomolar efficacy. In contrast, verteporfin, a clinically approved drug for photodynamic therapy, disrupts the interaction between TEAD and its co-activator YAP by binding to YAP, thereby indirectly inhibiting TEAD-mediated transcription. The available data suggests that this compound is a more direct and potent inhibitor of TEAD itself, while verteporfin's effects are broader and its potency in cellular assays can be influenced by various factors.

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and verteporfin. It is important to note that a direct head-to-head comparison of IC50 values is challenging due to the different assays and cell lines used in various studies.

Table 1: Inhibitory Activity of this compound against TEAD Isoforms

CompoundTargetIC50 (nM)Assay Type
This compoundTEAD114Biochemical Assay
This compoundTEAD2179Biochemical Assay
This compoundTEAD34Biochemical Assay

Table 2: Cellular Activity of Verteporfin in Cancer Cell Lines

CompoundCell LineIC50 (µM)Assay Type
VerteporfinOVCAR3 (Ovarian Cancer)10.55MTT Assay (72h)[1]
VerteporfinOVCAR8 (Ovarian Cancer)17.92MTT Assay (72h)[1]
Verteporfin92.1 (Uveal Melanoma)4.67MTS Assay (72h)
VerteporfinMel 270 (Uveal Melanoma)6.43MTS Assay (72h)
VerteporfinOmm 1 (Uveal Melanoma)5.89MTS Assay (72h)
VerteporfinOmm 2.3 (Uveal Melanoma)7.27MTS Assay (72h)

Mechanism of Action

This compound: Covalent Inhibition of TEAD

This compound is a potent and selective covalent inhibitor of TEAD transcription factors. Its mechanism involves the formation of a covalent bond with a specific cysteine residue within the palmitate-binding pocket of TEAD proteins. This irreversible binding allosterically disrupts the interaction between TEAD and its co-activator YAP, thereby inhibiting the transcription of downstream target genes involved in cell proliferation and survival.

Verteporfin: Disruption of the YAP-TEAD Interaction

Verteporfin, a benzoporphyrin derivative, inhibits TEAD activity through a different mechanism. It does not directly bind to TEAD but instead interacts with the transcriptional co-activator YAP[2][3]. This binding is thought to induce a conformational change in YAP, preventing its association with TEAD transcription factors[3]. By disrupting the YAP-TEAD complex, verteporfin effectively blocks the transcriptional program driven by this complex, leading to anti-proliferative effects. Furthermore, some studies suggest that verteporfin can promote the cytoplasmic sequestration of YAP by up-regulating 14-3-3σ, a protein that binds to and retains YAP in the cytoplasm[2].

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental approaches discussed, the following diagrams have been generated using the DOT language.

Hippo-YAP-TEAD Signaling Pathway cluster_nucleus Nucleus Upstream_Signals Upstream Signals (Cell-Cell Contact, Mechanical Cues, etc.) Hippo_Kinase_Cascade Hippo Kinase Cascade (MST1/2, LATS1/2) Upstream_Signals->Hippo_Kinase_Cascade Activates YAP_TAZ YAP/TAZ Hippo_Kinase_Cascade->YAP_TAZ Phosphorylates pYAP_TAZ p-YAP/TAZ Hippo_Kinase_Cascade->pYAP_TAZ Phosphorylates TEAD TEAD YAP_TAZ->TEAD Binds to Nucleus Nucleus YAP_TAZ->Nucleus Translocates to Cytoplasmic_Sequestration Cytoplasmic Sequestration (& Degradation) pYAP_TAZ->Cytoplasmic_Sequestration Leads to Target_Genes Target Gene Expression (e.g., CTGF, CYR61) TEAD->Target_Genes Activates Cell_Proliferation Cell Proliferation & Survival Target_Genes->Cell_Proliferation Promotes Tead_IN_10 This compound Tead_IN_10->TEAD Covalently Binds & Inhibits Verteporfin Verteporfin Verteporfin->YAP_TAZ Binds to & Disrupts TEAD Interaction

Figure 1: The Hippo-YAP-TEAD signaling pathway and points of intervention for this compound and verteporfin.

Experimental Workflow for Inhibitor Evaluation Start Start Cell_Culture Cell Culture (e.g., Cancer Cell Lines) Start->Cell_Culture Inhibitor_Treatment Inhibitor Treatment (this compound or Verteporfin) Cell_Culture->Inhibitor_Treatment Luciferase_Assay Luciferase Reporter Assay (TEAD-responsive promoter) Inhibitor_Treatment->Luciferase_Assay Co_IP Co-Immunoprecipitation (YAP-TEAD Interaction) Inhibitor_Treatment->Co_IP MTT_Assay Cell Viability Assay (e.g., MTT, MTS) Inhibitor_Treatment->MTT_Assay Data_Analysis Data Analysis (IC50 determination, etc.) Luciferase_Assay->Data_Analysis Co_IP->Data_Analysis MTT_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Figure 2: A generalized experimental workflow for evaluating the effects of this compound and verteporfin on TEAD activity.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize and compare this compound and verteporfin.

Luciferase Reporter Assay for TEAD Transcriptional Activity

This assay quantitatively measures the transcriptional activity of TEAD in response to inhibitor treatment.

a. Principle: A reporter plasmid containing a luciferase gene under the control of a TEAD-responsive promoter (e.g., a synthetic promoter with multiple TEAD binding sites like 8xGTIIC or a natural promoter of a TEAD target gene like CTGF) is transfected into cells. The binding of the YAP-TEAD complex to this promoter drives luciferase expression. Inhibition of TEAD activity by the compounds results in decreased luciferase expression, which is measured as a reduction in luminescence.

b. Materials:

  • Mammalian cell line (e.g., HEK293T, MCF-7)

  • TEAD-responsive luciferase reporter plasmid (e.g., pGL4.49[luc2P/TCF-LEF RE/Hygro])

  • Renilla luciferase plasmid (for normalization)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • This compound and Verteporfin

  • Dual-Luciferase Reporter Assay System

  • Luminometer

c. Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the TEAD-responsive luciferase reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Inhibitor Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or verteporfin. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for an additional 24-48 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction

This assay is used to qualitatively or semi-quantitatively assess the effect of the inhibitors on the physical interaction between YAP and TEAD proteins.

a. Principle: An antibody specific to either YAP or TEAD is used to pull down the protein from cell lysates. If the two proteins are interacting, the other protein will be co-precipitated. The presence of the co-precipitated protein is then detected by Western blotting.

b. Materials:

  • Mammalian cell line expressing YAP and TEAD

  • This compound and Verteporfin

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies: anti-YAP, anti-TEAD, and control IgG

  • Protein A/G magnetic beads

  • SDS-PAGE and Western blotting reagents

c. Protocol:

  • Cell Treatment and Lysis: Treat cells with the desired concentrations of this compound, verteporfin, or vehicle control for a specified time. Lyse the cells in ice-cold lysis buffer.

  • Pre-clearing: Centrifuge the lysates to pellet cell debris. Pre-clear the supernatant by incubating with protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an anti-YAP or anti-TEAD antibody (or control IgG) overnight at 4°C with gentle rotation.

  • Bead Binding: Add protein A/G beads and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against the co-precipitated protein (e.g., probe with anti-TEAD if YAP was immunoprecipitated).

Cell Viability Assay (MTT/MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following inhibitor treatment.

a. Principle: The tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.

b. Materials:

  • Mammalian cell line

  • This compound and Verteporfin

  • MTT or MTS reagent

  • Solubilization solution (for MTT assay)

  • 96-well plate reader

c. Protocol:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a range of concentrations of this compound or verteporfin. Include a vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • MTT/MTS Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.

  • Solubilization (for MTT): If using MTT, add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a plate reader[4][5].

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.

Conclusion

Both this compound and verteporfin are valuable tools for studying the role of TEAD transcription factors in health and disease. This compound offers a direct and potent means of inhibiting TEAD activity through covalent modification, making it a powerful research tool for dissecting TEAD-specific functions. Verteporfin, while acting indirectly by targeting YAP, has the advantage of being a clinically approved drug, which opens avenues for its repurposing in cancer therapy. The choice between these two inhibitors will depend on the specific research question, with this compound being more suitable for studies requiring direct and potent TEAD inhibition, and verteporfin being relevant for translational studies and exploring the broader consequences of disrupting the YAP-TEAD axis. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and potential therapeutic applications of these two important classes of TEAD inhibitors.

References

Safety Operating Guide

Personal protective equipment for handling Tead-IN-10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Tead-IN-10, a potent covalent inhibitor used in cancer research. Adherence to these procedures is essential to ensure personnel safety and mitigate environmental contamination. Given that detailed toxicological data for new chemical entities are often limited, it is prudent to handle this compound as a highly potent active pharmaceutical ingredient (HPAPI).[1]

Personal Protective Equipment (PPE)

The primary goal of PPE is to establish a barrier between the handler and the potent compound. The following table outlines the mandatory PPE for handling this compound, particularly in its powder form, which poses the greatest risk of exposure through inhalation.[1]

PPE CategoryItemSpecifications and Use
Respiratory Protection RespiratorAn N95 mask is a minimum requirement. For operations with a higher risk of aerosolization, a full-face respirator with appropriate cartridges is necessary.[2][3]
Eye and Face Protection Safety Goggles & Face ShieldSnug-fitting safety goggles are crucial to prevent eye contact with chemical splashes or fumes. A face shield should be worn in conjunction with goggles to protect the rest of the face.[2]
Hand Protection Double Gloves (Chemotherapy-rated)Two pairs of chemotherapy-rated nitrile or neoprene gloves are required. The inner glove should be worn under the gown cuff, and the outer glove over the cuff to ensure no skin is exposed.[3][4][5] Gloves should be changed regularly or immediately if contaminated.[5]
Body Protection Disposable GownA disposable gown made of a low-permeability fabric, such as polyethylene-coated polypropylene, with a solid front, long sleeves, and tight-fitting cuffs is mandatory.[4][5] Standard lab coats are not sufficient.
Additional Protection Head, Shoe, and Sleeve CoversDisposable covers for hair, shoes, and sleeves should be used to minimize the risk of powder settling on personal clothing or hair.[4]

Operational Plan for Handling this compound

cluster_prep Preparation cluster_handling Handling (in Containment) cluster_cleanup Post-Handling prep_area Designate & Prepare Work Area don_ppe Don Full PPE prep_area->don_ppe Before handling weigh Weigh Powder in Ventilated Enclosure don_ppe->weigh Proceed to containment dissolve Prepare Solution in Fume Hood weigh->dissolve Transfer weighed compound decontaminate Decontaminate Surfaces & Equipment dissolve->decontaminate After experiment doff_ppe Doff PPE in Designated Area decontaminate->doff_ppe After cleaning dispose Dispose of Waste doff_ppe->dispose Final step cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal ppe_waste Contaminated PPE solid_container Hazardous Solid Waste Container ppe_waste->solid_container liquid_waste Unused Solutions liquid_container Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_waste Contaminated Sharps sharps_container Sharps Container sharps_waste->sharps_container ehs_pickup Arrange Pickup by Environmental Health & Safety (EHS) solid_container->ehs_pickup liquid_container->ehs_pickup sharps_container->ehs_pickup

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.